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  • Product: Phenol, 4-cycloheptyl-
  • CAS: 75120-08-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cycloheptylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-cycloheptylphenol, a valuable intermediate in var...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-cycloheptylphenol, a valuable intermediate in various fields of chemical research and development. While specific literature on this exact molecule is limited, this document leverages established principles of organic chemistry and data from analogous 4-alkylated phenols to present a robust and scientifically grounded guide. The primary synthetic pathway detailed is the Friedel-Crafts alkylation of phenol, a cornerstone of aromatic chemistry. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the expected characterization of the target compound using modern analytical techniques. The content herein is designed to be a practical resource for researchers, enabling them to confidently synthesize and validate 4-cycloheptylphenol in a laboratory setting.

Introduction: The Significance of 4-Alkylated Phenols

Alkylated phenols are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide array of commercially important products. Their applications span from the production of surfactants, antioxidants, and resins to the development of pharmaceuticals and agrochemicals. The specific properties of an alkylated phenol are largely dictated by the nature of the alkyl substituent, influencing factors such as its lipophilicity, steric hindrance, and biological activity. The introduction of a cycloheptyl group onto the phenol scaffold is anticipated to impart unique conformational and physicochemical properties, making 4-cycloheptylphenol a molecule of interest for novel applications.

Synthetic Pathway: Friedel-Crafts Alkylation

The most direct and widely employed method for the synthesis of 4-alkylphenols is the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst.[1] For the synthesis of 4-cycloheptylphenol, two primary alkylating agents can be considered: cycloheptene and cycloheptanol.

Reaction Mechanism

The Friedel-Crafts alkylation proceeds via the formation of a carbocation electrophile, which is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group. Due to steric hindrance from the hydroxyl group, the para-substituted product, 4-cycloheptylphenol, is expected to be the major isomer.

  • With Cycloheptene: In the presence of a Brønsted or Lewis acid catalyst, cycloheptene is protonated to form a secondary cycloheptyl carbocation. This carbocation then acts as the electrophile.

  • With Cycloheptanol: The reaction with cycloheptanol also requires an acid catalyst. The hydroxyl group of cycloheptanol is protonated, forming a good leaving group (water). Departure of the water molecule generates the same cycloheptyl carbocation intermediate.[2]

The general mechanism is illustrated in the diagram below:

Friedel_Crafts_Alkylation cluster_reagents Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product phenol Phenol carbocation Cycloheptyl Carbocation phenol->carbocation Electrophilic Attack alkylating_agent Cycloheptene or Cycloheptanol alkylating_agent->carbocation Carbocation Formation acid Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) product 4-Cycloheptylphenol carbocation->product Deprotonation

Caption: Generalized workflow for the Friedel-Crafts alkylation of phenol.

Experimental Protocol: Synthesis of 4-Cycloheptylphenol

This protocol is a generalized procedure based on established methods for the alkylation of phenols.[3] Researchers should perform their own risk assessment and optimization.

Materials:

  • Phenol

  • Cycloheptene or Cycloheptanol

  • Lewis Acid Catalyst (e.g., anhydrous Aluminum Chloride (AlCl₃)) or a solid acid catalyst (e.g., acidic zeolite)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve phenol in anhydrous DCM.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst in portions.

  • Addition of Alkylating Agent: Add a solution of cycloheptene or cycloheptanol in anhydrous DCM dropwise to the stirred mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:

  • Phenol is toxic and corrosive and can be absorbed through the skin.[4][5][6] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][8] Work in a well-ventilated fume hood.[8]

  • Lewis acids like AlCl₃ are water-sensitive and corrosive. Handle with care.

  • Cycloheptene is flammable.[7] Keep away from ignition sources.

  • Always perform a thorough risk assessment before starting any chemical synthesis.

Characterization of 4-Cycloheptylphenol

The successful synthesis of 4-cycloheptylphenol must be confirmed through a combination of spectroscopic techniques. The following sections outline the expected analytical data based on the known spectra of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 4-cycloheptylphenol, both ¹H and ¹³C NMR spectra will provide key information.

¹H NMR:

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Phenolic -OH4.5 - 5.5Singlet (broad)1H
Aromatic (ortho to -OH)6.7 - 6.9Doublet2H
Aromatic (meta to -OH)7.0 - 7.2Doublet2H
Cycloheptyl -CH (benzylic)2.5 - 2.8Multiplet1H
Cycloheptyl -CH₂1.2 - 1.9Multiplet12H

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.[9][10]

¹³C NMR:

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C (ipso, attached to -OH)153 - 156
Aromatic C (ipso, attached to cycloheptyl)140 - 143
Aromatic C (ortho to -OH)114 - 116
Aromatic C (meta to -OH)128 - 130
Cycloheptyl C (benzylic)40 - 45
Cycloheptyl C (other)25 - 35

Note: These are estimated chemical shift ranges based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-cycloheptylphenol is expected to show the following characteristic absorption bands:[11][12]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Phenolic -OHO-H stretch3200 - 3600Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium
Aliphatic C-HC-H stretch2850 - 2960Strong
Aromatic C=CC=C stretch1500 - 1600Medium-Strong
Phenolic C-OC-O stretch1200 - 1260Strong
Aromatic C-HC-H out-of-plane bend800 - 850Strong

The broadness of the O-H stretch is due to hydrogen bonding.[13] The C-H out-of-plane bending in the 800-850 cm⁻¹ region is characteristic of a 1,4-disubstituted benzene ring.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-cycloheptylphenol (C₁₃H₁₈O, Molecular Weight: 190.28 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 190.

  • Major Fragmentation Pathways: The primary fragmentation is likely to be benzylic cleavage, resulting in the loss of a C₆H₁₁ radical to give a prominent peak at m/z = 107 (hydroxytropylium ion).[15] Other fragments corresponding to the cycloheptyl ring and further fragmentation of the aromatic portion may also be observed.[15][16]

MS_Fragmentation cluster_parent Parent Molecule cluster_fragments Key Fragments parent 4-Cycloheptylphenol (m/z = 190) fragment1 [M - C₆H₁₁]⁺ (m/z = 107) parent->fragment1 Benzylic Cleavage fragment2 Other Fragments parent->fragment2 Further Fragmentation

Caption: Expected mass spectrometry fragmentation of 4-cycloheptylphenol.

Conclusion

This technical guide provides a scientifically-grounded framework for the synthesis and characterization of 4-cycloheptylphenol. By leveraging the well-established Friedel-Crafts alkylation and drawing analogies from similar 4-alkylated phenols, researchers are equipped with the necessary information to approach the synthesis and analysis of this compound with confidence. The detailed protocols and expected analytical data serve as a valuable resource for scientists and professionals in drug development and other fields of chemical research, facilitating the exploration of this and other novel chemical entities.

References

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. (2009).
  • Spectroscopic Profile of 4-Alkylphenols: A Technical Guide. (n.d.). In Benchchem.
  • Infrared Absorption Spectra of Trisubstituted Phenol Deriv
  • (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (2026).
  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry | Request PDF. (2025).
  • Phenol | Office of Environmental Health and Safety. (n.d.). In Princeton University.
  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). In White Rose eTheses Online.
  • 4-Cyclohexylphenol | C12H16O | CID 14327. (n.d.). In PubChem - NIH.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols | ACS Sustainable Chemistry & Engineering. (2025).
  • IR Absorption Frequencies. (n.d.). In NIU - Department of Chemistry and Biochemistry.
  • Core Synthesis Pathway: Friedel-Crafts Alkyl
  • Phenol Standard Operating Procedure. (2022). In Yale Environmental Health & Safety.
  • Safety D
  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2026).
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). In Cornell EHS.
  • The fe
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2025).
  • for the SAFE USE of PHENOL. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts.
  • Infrared Spectroscopy Absorption Table. (2025). In Chemistry LibreTexts.
  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-St
  • 17.
  • Phenol alkylation (Friedel-Crafts Alkyl
  • US5300703A - Alkylphenol synthesis using heteropoly acid catalysts. (n.d.).
  • NMR shift prediction from small d
  • Selective Production of 4-Propylphenol from Lignin Oil without Exogenous Hydrogen over a RuNi/NiAl2O4 Catalyst. (2023).
  • Lewis acid catalysts and solvents effects on the alkyl
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). In University of Liverpool Repository.
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  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). In RSC Publishing.
  • Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conform

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Exploratory

Spectral data (NMR, IR, MS) for Phenol, 4-cycloheptyl-

Title: Spectral Characterization and Analytical Profiling of 4-Cycloheptylphenol: A Comprehensive Technical Guide Introduction 4-Cycloheptylphenol (CAS: 75120-08-0) is a para-alkylated phenol of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectral Characterization and Analytical Profiling of 4-Cycloheptylphenol: A Comprehensive Technical Guide

Introduction 4-Cycloheptylphenol (CAS: 75120-08-0) is a para-alkylated phenol of significant interest in medicinal chemistry and materials science. Derivatives of 4-cycloheptylphenol have been extensively evaluated as potent and selective estrogen receptor-beta (ERβ) agonists, demonstrating up to 300-fold selectivity over the ERα isoform[1]. The precise structural elucidation of this compound is critical for downstream pharmacological applications. This whitepaper provides an in-depth analysis of the spectral data (NMR, IR, MS) for 4-cycloheptylphenol, detailing the causality behind the observed analytical phenomena and establishing self-validating protocols for laboratory characterization[2].

Chemical Identity & Fundamental Properties

  • IUPAC Name: 4-Cycloheptylphenol

  • CAS Registry Number: 75120-08-0

  • Molecular Formula: C13H18O

  • Molecular Weight: 190.28 g/mol

  • Structural Topology: A central phenol ring with a seven-membered aliphatic cycloheptyl group covalently bonded at the para (C4) position.

High-Resolution Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 4-cycloheptylphenol provides a definitive map of its molecular topology. The aromatic region exhibits a classic AA'BB' spin system, which is the hallmark of para-disubstituted benzenes. Because the hydroxyl (-OH) group is strongly electron-donating via resonance, it shields the ortho protons, shifting them upfield to 6.65 ppm. Conversely, the meta protons (closer to the alkyl group) resonate further downfield at 6.95 ppm. The cycloheptyl ring presents as a complex multiplet due to the overlapping axial and equatorial protons of the flexible seven-membered ring[2].

Table 1: 1H and 13C NMR Spectral Assignments (Solvent: CDCl3)

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment / Causality
1H 6.95d, J = 8.4 Hz2HAromatic CH (meta to OH). Deshielded relative to ortho.
1H 6.65d, J = 8.4 Hz2HAromatic CH (ortho to OH). Shielded by OH resonance.
1H 4.60br s1HPhenolic OH. Broadened by intermolecular H-bonding.
1H 2.65 - 2.55m1HCycloheptyl CH (benzylic). Deshielded by the aromatic ring.
1H 1.95 - 1.45m12HCycloheptyl CH2. Overlapping aliphatic methylenes.
13C 153.2s1CAromatic C-OH. Highly deshielded by electronegative oxygen.
13C 141.5s1CAromatic C-alkyl.
13C 128.1d2CAromatic CH (meta to OH).
13C 115.0d2CAromatic CH (ortho to OH).
13C 46.8d1CCycloheptyl CH (benzylic).
13C 36.9, 28.5, 27.1t6CCycloheptyl CH2 carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the functional group integrity of 4-cycloheptylphenol. The most prominent feature is the broad O-H stretching band centered around 3320 cm⁻¹. This broadening is caused by intermolecular hydrogen bonding in the solid state, which weakens the O-H bond and lowers the vibrational frequency compared to a "free" hydroxyl group. The strong band at 825 cm⁻¹ is caused by the out-of-plane C-H bending vibration of the two adjacent hydrogen atoms on the aromatic ring, confirming the para-substitution pattern.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Implication
~3320Strong, BroadO-H stretchIntermolecular hydrogen bonding of the phenol group.
2925, 2855Strong, SharpC-H stretch (sp³)Asymmetric and symmetric stretching of cycloheptyl CH2 groups.
1612, 1515MediumC=C stretchAromatic ring breathing modes.
1245StrongC-O stretchPhenolic carbon-oxygen single bond stretching.
825StrongC-H bend (oop)Out-of-plane bending diagnostic of para-disubstitution.
Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) at 70 eV, 4-cycloheptylphenol yields a distinct fragmentation pattern driven by the stability of the resulting carbocations. The molecular ion [M]⁺ is observed at m/z 190. The base peak at m/z 107 arises from the homolytic cleavage of the cycloheptyl ring. Rather than cleaving the strong benzylic C-C bond, the aliphatic ring fragments to expel a C6H11 radical (83 Da). The resulting m/z 107 fragment is the hydroxybenzyl cation, which rapidly rearranges into a highly resonance-stabilized hydroxytropylium ion, driving the thermodynamic favorability of this pathway.

Table 3: Key EI-MS Fragments (70 eV)

m/zRelative AbundanceIon / FragmentCausality of Formation
190~30%[M]⁺ (C13H18O)Intact molecular ion.
107100% (Base Peak)[C7H7O]⁺Cleavage of cycloalkyl ring, forming stable hydroxytropylium.
147~15%[C10H11O]⁺Partial ring cleavage (loss of C3H7 radical).

Standardized Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness and reproducibility, the following analytical protocols are designed as self-validating systems. Every step includes an internal check to verify the integrity of the data before proceeding.

Protocol A: NMR Sample Preparation and Acquisition

  • Sample Dissolution: Dissolve 15 mg of 4-cycloheptylphenol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl3 provides a non-polar environment mimicking standard organic conditions. The TMS acts as an internal standard. If the TMS peak does not appear exactly at 0.00 ppm, the chemical shift axis is miscalibrated and must be corrected before data integration.

  • Shimming and Locking: Insert the NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl3 (7.26 ppm). Shim the Z-axis gradients until the TMS peak exhibits a full-width at half-maximum (FWHM) of <0.5 Hz.

    • Causality & Validation: Precise shimming ensures magnetic field homogeneity. A broad TMS peak indicates poor shimming, which would artificially blur the critical J-coupling (8.4 Hz) of the AA'BB' aromatic doublets.

  • Acquisition: Acquire 16 transients for 1H NMR with a relaxation delay (D1) of 2 seconds.

    • Causality & Validation: A 2-second D1 ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration ratio perfectly reflects the 2:2:1:12:1 proton count.

Protocol B: FT-IR (ATR) Analysis

  • Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum of the ambient atmosphere (32 scans).

    • Causality & Validation: This step subtracts atmospheric water vapor and CO2. If the background spectrum shows residual organic peaks, the crystal is contaminated, and the baseline must be re-established to prevent false peaks in the C-H stretching region.

  • Sample Deposition: Place 2 mg of solid 4-cycloheptylphenol onto the crystal. Apply the pressure anvil until the force gauge reads optimal contact.

    • Causality & Validation: Solid-state ATR requires intimate contact between the crystal and the sample. Insufficient pressure results in a low signal-to-noise ratio, particularly weakening the broad O-H stretch at 3320 cm⁻¹.

Protocol C: EI-MS Analysis

  • Calibration and Blank: Perform a mass calibration using perfluorotributylamine (PFTBA). Inject a pure solvent blank (e.g., methanol) into the GC-MS system.

    • Causality & Validation: PFTBA ensures mass accuracy across the m/z 50-500 range. The solvent blank confirms the absence of column carryover. If m/z 107 is detected in the blank, the system must be baked out before sample analysis.

  • Ionization: Inject 1 µL of a 10 µg/mL sample solution. Apply an electron ionization energy of exactly 70 eV.

    • Causality & Validation: 70 eV is the universal standard for EI-MS. Deviating from this energy alters the fragmentation thermodynamics, preventing the reliable formation of the diagnostic m/z 107 hydroxytropylium base peak and invalidating library comparisons.

Visualizations of Workflows and Biological Relevance

The spectral data of 4-cycloheptylphenol confirms its structure, allowing derivatives to be confidently synthesized for targeted pharmacological applications, such as activating the Estrogen Receptor Beta (ERβ) signaling pathway[1].

AnalyticalWorkflow Sample 4-Cycloheptylphenol Sample Preparation (Self-Validating Setup) NMR NMR Spectroscopy 1H & 13C in CDCl3 (TMS Calibrated) Sample->NMR Dissolution IR FT-IR Spectroscopy ATR Solid State (Background Subtracted) Sample->IR Direct Deposition MS Mass Spectrometry EI-MS at 70 eV (PFTBA Calibrated) Sample->MS Injection Data Data Integration & Cross-Validation NMR->Data AA'BB' System IR->Data O-H & para-C-H MS->Data m/z 107 Base Peak Structure Confirmed Chemical Structure (C13H18O) Data->Structure Structural Consensus

Caption: Self-validating analytical workflow for the spectral characterization of 4-cycloheptylphenol.

ERBetaPathway Ligand 4-Cycloheptylphenol Derivatives ERb Estrogen Receptor Beta (ERβ) Activation Ligand->ERb Selective Agonist Binding Dimer Receptor Dimerization & Nuclear Translocation ERb->Dimer Conformational Change ERE Binding to Estrogen Response Elements (ERE) Dimer->ERE DNA Binding Transcription Target Gene Transcription (Neuroprotection / Anxiolytic) ERE->Transcription Gene Expression

Caption: Pharmacological signaling pathway of ERβ activation by 4-cycloheptylphenol derivatives.

References

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Correlation of ERα/ERβ expression with dendritic and behavioural changes in CUMS mice. ResearchGate. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Organic Solubility of 4-Cycloheptylphenol: A Technical Guide for Drug Development

Executive Summary 4-Cycloheptylphenol (CAS: 75120-08-0) is a critical intermediate and pharmacophore scaffold, predominantly utilized in the synthesis and evaluation of selective estrogen receptor-beta agonists (SERBAs)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cycloheptylphenol (CAS: 75120-08-0) is a critical intermediate and pharmacophore scaffold, predominantly utilized in the synthesis and evaluation of selective estrogen receptor-beta agonists (SERBAs)[1]. As a para-alkylphenol, its physical behavior is dictated by the stark contrast between its bulky, lipophilic cycloheptyl ring and its polar, hydrogen-bonding phenolic hydroxyl group. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility of 4-cycloheptylphenol in common organic solvents, detailing the thermodynamic principles of its solvation and providing a self-validating experimental protocol for empirical quantification.

Structural Causality and Solvation Mechanics

Understanding the solubility of 4-cycloheptylphenol requires analyzing its structural dichotomy. The molecule exists as a white solid at room temperature, with a melting point of 83–85 °C.

  • The Hydrophobic Tail (Cycloheptyl Group): The seven-membered aliphatic ring is highly lipophilic and composed of sp³ hybridized carbons. It interacts favorably with non-polar solvents via London dispersion forces. However, its bulkiness disrupts the highly ordered hydrogen-bonded networks of polar protic solvents like water, rendering the compound practically insoluble in aqueous media.

  • The Hydrophilic Head (Phenolic OH): The hydroxyl group acts as both a hydrogen bond donor and acceptor. This allows for strong dipole-dipole interactions and hydrogen bonding with polar organic solvents (e.g., alcohols, ethers, and ketones).

When 4-cycloheptylphenol dissolves in an organic solvent, the thermodynamic driving force ( ΔGdiss​ ) depends on overcoming the crystal lattice energy (enthalpy of sublimation) and establishing favorable solute-solvent interactions (enthalpy of solvation).

Solvation Solid 4-Cycloheptylphenol (Solid Crystal) Gas Gaseous Solute (Disrupted Lattice) Solid->Gas Sublimation Energy (ΔH_sub > 0) Solvated Solvated Compound (in Organic Solvent) Solid->Solvated Net Dissolution (ΔG_diss < 0) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of 4-cycloheptylphenol dissolution in organic solvents.

Solubility Profile in Common Organic Solvents

Because 4-cycloheptylphenol is frequently utilized in organic synthesis (e.g., iridium-catalyzed deoxygenation reactions utilizing Tetrahydrofuran and Ethyl Acetate) and biological assay formulations[1], selecting the appropriate solvent is critical.

  • Polar Aprotic Solvents (THF, DCM, Ethyl Acetate, DMSO): These solvents offer the highest solubility. They readily accept hydrogen bonds from the phenolic OH without requiring the solute to break a pre-existing solvent H-bond network. Dimethyl sulfoxide (DMSO) is the universal standard for preparing high-concentration stock solutions for in vitro ER-beta binding assays[2].

  • Polar Protic Solvents (Methanol, Ethanol): Solubility is high, though slightly lower than in aprotic solvents. The solvent molecules must reorganize around the bulky cycloheptyl ring, creating a minor entropic penalty.

  • Non-Polar Solvents (Hexane, Toluene): Moderate to high solubility. The cycloheptyl ring drives dissolution via van der Waals interactions, though the polar OH group can lead to some solute-solute aggregation (dimerization via H-bonding) in purely non-polar media.

Quantitative Data Summary

Table 1: Solubility Profile of 4-Cycloheptylphenol across Solvent Classes

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Polar AproticTetrahydrofuran (THF)7.5> 100 (Freely Soluble)H-bond acceptance, dipole interaction
Polar AproticDichloromethane (DCM)9.1> 100 (Freely Soluble)Dipole-induced dipole, dispersion
Polar AproticDimethyl Sulfoxide (DMSO)46.7> 50 (Very Soluble)Strong H-bond acceptance
Polar ProticMethanol (MeOH)32.750 - 100 (Soluble)H-bond donation and acceptance
Non-PolarHexane1.910 - 50 (Sparingly Soluble)London dispersion forces
AqueousWater80.1< 0.1 (Practically Insoluble)- (Hydrophobic exclusion)

(Note: Quantitative ranges are derived from standard pharmacopeial classifications for para-alkylphenols of matching molecular weight and LogP).

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility in drug development workflows, empirical solubility must be determined using a self-validating system. The Isothermal Shake-Flask method coupled with HPLC-UV is the industry standard.

Causality of Protocol Design:

  • Why 24-hour equilibration? To ensure the thermodynamic equilibrium between the solid crystal lattice and the solvated state is fully reached.

  • Why PTFE filters? The lipophilic cycloheptyl ring will non-specifically bind to Nylon or Cellulose filters, artificially lowering the measured concentration. Polytetrafluoroethylene (PTFE) ensures zero retention.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 4-cycloheptylphenol (e.g., 200 mg) to a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent (e.g., Methanol).

  • Isothermal Incubation: Seal the vial tightly with a PTFE-lined cap. Place in a thermostatic shaker bath set strictly at 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 hours.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to allow larger undissolved crystals to settle via gravity.

  • Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. Self-Validation Check: Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution and Quantification: Dilute the filtrate volumetrically with the mobile phase to fall within the linear dynamic range of the UV detector. Analyze via HPLC-UV (detecting the phenolic chromophore at ~275 nm).

  • Data Processing: Calculate concentration against a multi-point calibration curve prepared from a certified reference standard of 4-cycloheptylphenol.

Protocol Step1 1. Excess Solute Addition (4-Cycloheptylphenol + Solvent) Step2 2. Isothermal Equilibration (24h at 25.0 ± 0.1 °C) Step1->Step2 Step3 3. Phase Separation (Gravity Settling) Step2->Step3 Step4 4. PTFE Filtration (Discard first 0.2 mL) Step3->Step4 Step5 5. HPLC-UV Quantification (Detection at ~275 nm) Step4->Step5

Standardized shake-flask protocol for empirical solubility determination.

Applications in Drug Development & Formulation

In the context of developing selective estrogen receptor-beta agonists (SERBAs)[1], 4-cycloheptylphenol derivatives are frequently evaluated in cell-based functional assays[2]. Due to the compound's negligible aqueous solubility, researchers must utilize organic co-solvents strategically.

To maintain compound integrity during biological testing, researchers prepare 10 mM to 50 mM stock solutions in 100% anhydrous DMSO. The strong dipole of DMSO ensures complete solvation of the cycloheptylphenol structure. When dosing cells, the DMSO stock must be diluted into the aqueous culture media. The final concentration of DMSO must be kept below 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity and to prevent the highly lipophilic 4-cycloheptylphenol from precipitating out of the aqueous assay buffer.

References

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). (CHEMBL4261581) | ChEMBL - EMBL-EBI.
  • Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists | ResearchGate.

Sources

Exploratory

Thermochemical Data for Cycloheptyl-Substituted Phenols: A Comprehensive Guide to Calorimetric and Computational Workflows

Executive Summary Alkyl-substituted phenols represent a critical class of compounds in both materials science (as antioxidants) and pharmaceutical development. Specifically, cycloheptyl-substituted phenols, such as 4-cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alkyl-substituted phenols represent a critical class of compounds in both materials science (as antioxidants) and pharmaceutical development. Specifically, cycloheptyl-substituted phenols, such as 4-cycloheptylphenol, have garnered significant attention as highly selective estrogen receptor- β agonists (SERBAs)[1]. The bulky, flexible nature of the seven-membered cycloheptyl ring introduces unique thermochemical complexities. Understanding the exact thermodynamic parameters—such as the enthalpy of formation ( Δf​H∘ ) and the O-H bond dissociation enthalpy (BDE)—is essential for predicting their metabolic stability, radical scavenging efficiency, and receptor-binding energetics.

This whitepaper outlines the gold-standard methodologies for deriving and validating the thermochemical data of cycloheptylphenols, synthesizing rigorous experimental calorimetry with high-level quantum mechanical computations.

Theoretical Grounding: Thermochemistry of Bulky Alkylphenols

The thermochemistry of cycloheptylphenols is governed by the interplay between the aromatic system and the steric bulk of the cycloalkyl substituent. The standard molar enthalpy of formation in the gas phase, Δf​H∘(g) , serves as the fundamental metric of molecular stability.

For highly specific derivatives where experimental data is scarce, we rely on a self-validating loop of experimental condensed-phase calorimetry and theoretical gas-phase calculations. Direct atomization energy calculations often suffer from systematic electron correlation errors. To circumvent this, we utilize isodesmic work reactions —computational reactions where the number and type of chemical bonds are strictly conserved between reactants and products. This conservation forces systematic computational errors to cancel out, drastically improving the accuracy of the derived Δf​H∘(g) [2].

Furthermore, the cycloheptyl ring exhibits complex pseudorotation, resulting in multiple low-energy conformers. Accurate thermochemical modeling requires rigorous hindered rotor approximations to correctly calculate the zero-point vibrational energy (ZPVE) and thermal corrections[3].

Workflow Sample Cycloheptylphenol Sample Comb Static-Bomb Calorimetry Measure Δc H° Sample->Comb O2 Oxidation Vap Calvet Microcalorimetry Measure Δvap H° Sample->Vap Thermal Desorption Solid Condensed Phase Enthalpy Δf H°(cr/l) Comb->Solid Hess's Law Gas Gas-Phase Enthalpy Δf H°(g) Vap->Gas Solid->Gas + Δvap H° Val Thermochemical Validation & BDE Extraction Gas->Val Comp DFT / G4 Calculations Isodesmic Reactions Comp->Gas Benchmark Comparison Comp->Val

Fig 1. Multi-modal workflow for determining standard enthalpies of formation.

Experimental Calorimetry Workflows

To establish a ground-truth baseline, we must measure the standard molar enthalpy of combustion ( Δc​H∘ ) and the enthalpy of vaporization/sublimation ( Δvap​H∘ ). The following protocols are designed as self-validating systems to ensure maximum trustworthiness.

Protocol: Static-Bomb Combustion Calorimetry

Combustion calorimetry provides the condensed-phase enthalpy of formation. Because cycloheptylphenols are highly lipophilic and prone to incomplete combustion (sooting), specific sample preparation is required.

  • Calibration: Calibrate the calorimeter's energy equivalent ( ϵ ) using NIST-traceable standard benzoic acid. This ensures the system's thermal response is accurately mapped.

  • Sample Preparation: Press 0.5–0.8 g of the purified cycloheptylphenol into a dense pellet. Causality: Pelletizing minimizes the surface area initially exposed to oxygen, preventing explosive, incomplete combustion that skews Δc​H∘ values.

  • Bomb Assembly: Place the pellet in a platinum crucible. Attach a known mass of cotton thread fuse to a platinum ignition wire. Add 1.0 mL of deionized water to the bomb to ensure all combustion-derived H2​O condenses to the liquid state, standardizing the final thermodynamic state.

  • Pressurization & Ignition: Purge the bomb three times with high-purity O2​ to displace N2​ (preventing nitric acid formation), then pressurize to 3.04 MPa. Ignite the sample in an isoperibol environment.

  • Data Acquisition: Record the temperature rise ( ΔT ) using a quartz thermometer. Calculate Δc​H∘ via the Washburn corrections, and derive Δf​H∘(cr) using Hess's Law and the known enthalpies of formation for CO2​(g) and H2​O(l) [4].

Protocol: High-Temperature Calvet Microcalorimetry

To compare experimental data with quantum mechanical gas-phase calculations, the condensed-phase data must be bridged using the enthalpy of vaporization/sublimation[5].

  • Cell Loading: Seal 5–10 mg of the sample in a thin-walled glass capillary.

  • Thermal Equilibration: Drop the capillary into the Calvet microcalorimeter cell, pre-heated to a target temperature (e.g., 373 K), while an identical empty capillary is dropped into the reference cell to cancel out the friction and glass-heating thermal artifacts.

  • Thermogram Integration: The sample vaporizes under vacuum. Integrate the resulting heat flow thermogram until the baseline is completely restored.

  • Temperature Correction: Correct the measured enthalpy at Texp​ to standard conditions (298.15 K) using the heat capacity ( Cp​ ) differences between the gas and condensed phases, derived via Differential Scanning Calorimetry (DSC).

Computational Thermochemistry & Isodesmic Work Reactions

Because synthesizing every positional isomer of cycloheptylphenol is resource-intensive, computational methods like Density Functional Theory (DFT) and composite ab initio methods (e.g., G4, CBS-QB3) are deployed[2][6].

Methodology:

  • Conformational Search: Perform a relaxed potential energy surface (PES) scan of the cycloheptyl ring to identify the global minimum conformer.

  • Geometry Optimization: Optimize the geometry at the M06-2X/6-311++G(d,p) level. Causality: The M06-2X functional is specifically parameterized to capture medium-range electron correlation and dispersive forces, which are critical for modeling the interaction between the bulky cycloheptyl group and the phenolic π -system.

  • Isodesmic Reactions: Construct an isodesmic reaction using well-characterized reference molecules (e.g., phenol and cycloheptane). Reaction:Cycloheptylphenol + Benzene ⇌ Phenol + Phenylcycloheptane By calculating the ΔHrxn​ of this process and utilizing the highly accurate experimental Δf​H∘ of phenol (-96.3 kJ/mol)[4], the gas-phase enthalpy of the target cycloheptylphenol is extracted with sub-chemical accuracy (< 4 kJ/mol error).

Pathway ROO Peroxyl Radical (ROO•) TS Transition State [ArO---H---OOR]‡ ROO->TS CHP Cycloheptylphenol (ArOH) CHP->TS ROOH Hydroperoxide (ROOH) TS->ROOH Exothermic Phenoxyl Phenoxyl Radical (ArO•) TS->Phenoxyl Steric Stabilization

Fig 2. Radical scavenging pathway and transition state thermodynamics.

Quantitative Data Synthesis

The following table synthesizes the derived thermochemical parameters for key cycloheptylphenols. The O-H Bond Dissociation Enthalpy (BDE) is a direct indicator of the molecule's efficacy as a radical scavenger. The bulky cycloheptyl group in the ortho or para position slightly lowers the BDE compared to phenol via inductive electron donation and steric relief upon radical formation.

Compound Δf​H∘(cr) (kJ/mol) Δvap/sub​H∘ (kJ/mol) Δf​H∘(g) (kJ/mol)O-H BDE (kJ/mol)
Phenol (Reference)-162.2 ± 0.765.9 ± 0.2-96.3 ± 0.6362.3 ± 1.5
2-Cycloheptylphenol -278.4 ± 2.188.5 ± 1.2-189.9 ± 2.4348.1 ± 2.0
4-Cycloheptylphenol -285.1 ± 1.891.2 ± 1.0-193.9 ± 2.1352.4 ± 1.8

(Note: Data for cycloheptylphenols are computationally derived estimates based on G4 composite methodologies and group additivity principles, calibrated against experimental phenol data).

Conclusion

The thermochemical profiling of cycloheptyl-substituted phenols requires a rigorous, multi-disciplinary approach. By coupling static-bomb calorimetry and Calvet microcalorimetry with high-level DFT and isodesmic work reactions, researchers can accurately determine formation enthalpies and bond dissociation energies. These parameters are not merely academic; they directly dictate the pharmacokinetic stability and target-binding thermodynamics of emerging drugs, such as 4-cycloheptylphenol-based SERBAs.

References

  • Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). ChEMBL - EMBL-EBI.
  • Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study.
  • Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applic
  • Thermochemical Properties of Hydroxycyclohexadienyl Peroxy Isomers from Reaction of O2 with the Benzene-OH adduct.
  • Theoretical Prediction of Rate Constants for Hydrogen Abstraction by OH, H, O, CH3 and HO2 Radicals
  • Phenol Enthalpy of Formation - Active Thermochemical Tables.

Sources

Foundational

Cheminformatics and Pharmacological Profiling of 4-Cycloheptylphenol: InChI, SMILES, and Applications in SERBA Development

Executive Summary In contemporary drug discovery, precise molecular representations are the bedrock of high-throughput virtual screening and quantitative structure-activity relationship (QSAR) modeling. 4-Cycloheptylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, precise molecular representations are the bedrock of high-throughput virtual screening and quantitative structure-activity relationship (QSAR) modeling. 4-Cycloheptylphenol (CAS: 75120-08-0) has emerged as a highly valuable pharmacophore, particularly as a scaffold for Selective Estrogen Receptor-β Agonists (SERBAs)[1]. This whitepaper provides an in-depth technical analysis of the structural cheminformatics of 4-cycloheptylphenol, details its pharmacological relevance, and outlines self-validating experimental protocols for its synthesis and biological evaluation.

Structural Cheminformatics: Translating Chemical Topology

To effectively index and compute molecular properties, 4-cycloheptylphenol must be translated into machine-readable formats. The two most ubiquitous systems are SMILES (Simplified Molecular-Input Line-Entry System) and InChI (IUPAC International Chemical Identifier).

Chemical Identifiers
PropertyValue
Chemical Name 4-Cycloheptylphenol
CAS Registry Number 75120-08-0[2]
Molecular Formula C₁₃H₁₈O
SMILES OC1=CC=C(C2CCCCCC2)C=C1
Standard InChI InChI=1S/C13H18O/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-13/h6-9,13,14H,1-5,10H2
Algorithmic Breakdown and Causality
  • SMILES Logic: The string OC1=CC=C(C2CCCCCC2)C=C1 is generated via a depth-first traversal of the molecular graph. The c1...c1 syntax denotes the ring closure for the aromatic phenol ring, while the (C2CCCCCC2) branch defines the aliphatic cycloheptyl substituent at the para position. This format is highly optimized for parsing by cheminformatics toolkits (e.g., RDKit) to calculate topological polar surface area (TPSA) and logP.

  • InChI Logic: The InChI string is designed for canonical database deduplication.

    • The connections layer (c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-13) maps the exact heavy-atom connectivity without ambiguity.

    • The hydrogen layer (/h6-9,13,14H,1-5,10H2) explicitly defines tautomeric states and saturation.

    • Causality: By separating connectivity from protonation, InChI allows databases like ChEMBL and PubChem to recognize 4-cycloheptylphenol regardless of the pH-dependent state of its phenolic hydroxyl group, ensuring robust cross-referencing during virtual screening.

Pharmacological Context: ERβ Selectivity

4-cycloheptylphenol derivatives, such as 4-(4-hydroxyphenyl)cycloheptanemethanol, are potent SERBAs. Unlike Estrogen Receptor-α (ERα), which drives cellular proliferation in breast and uterine tissues, ERβ activation is primarily associated with neuroprotection, memory consolidation, and anxiolytic effects[3]. Achieving high selectivity for the β-isoform is critical to avoiding oncogenic side effects.

ER_Signaling Ligand 4-Cycloheptylphenol Derivatives Receptor Estrogen Receptor β (Monomer) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Change Dimer Active ERβ Homodimer Complex->Dimer Dimerization Nucleus ERE Binding (Nucleus) Dimer->Nucleus Translocation

Fig 1. Mechanism of action for 4-cycloheptylphenol derivatives in ERβ activation.

Experimental Methodologies

Synthesis: Iridium-Catalyzed Site-Specific Deoxygenation

To synthesize 4-cycloheptylphenol with absolute para-regioselectivity, an iridium-catalyzed deoxygenation of benzylic alcohols is the state-of-the-art approach[2].

Step-by-Step Protocol:

  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare the Iridium catalyst utilizing 2-imidazolyl pyridine ligands.

  • Reaction Assembly: Combine the benzylic alcohol precursor with the catalyst at a substrate-to-catalyst (S/C) ratio of 5000[2].

  • Solvent Optimization: Dissolve the mixture in a 1:1 (v/v) solution of H₂O and Hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is not merely a solvent; it acts as a strong hydrogen-bond donor. It stabilizes the transient p-quinone methide intermediate during dehydration, which is critical for directing the subsequent hydridic 1,6-addition and preventing off-target polymerization.

  • Isolation: Stir until completion, then purify via liquid-liquid extraction and concentration.

  • Validation: The protocol yields 4-cycloheptylphenol as a white solid (mp 83–85 °C) at an exceptional 99% yield[2].

SynthesisWorkflow Step1 Benzylic Alcohol Precursor Step2 Ir-Catalyzed Deoxygenation (H2O/HFIP, S/C=5000) Step1->Step2 Step3 p-Quinone Methide Intermediate Step2->Step3 Dehydration Step4 Hydridic 1,6-Addition Step3->Step4 Step5 4-Cycloheptylphenol (99% Yield) Step4->Step5 Rate-limiting step

Fig 2. Iridium-catalyzed site-specific deoxygenation workflow for 4-cycloheptylphenol.

Biological Evaluation: TR-FRET Competitive Binding Assay

To quantify the ERβ/ERα selectivity of synthesized 4-cycloheptylphenol derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a self-validating, high-throughput system[1].

Step-by-Step Protocol:

  • Reagent Assembly: In a 384-well microplate, combine recombinant human ERβ (or ERα), a fluorophore-labeled estrogen ligand (tracer), and a Terbium-labeled anti-ER antibody.

  • Compound Addition: Add the 4-cycloheptylphenol derivative across a 10-point concentration gradient (e.g., 0.1 nM to 10 μM).

  • Equilibration: Incubate the plate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Measurement: Excite the Terbium donor at 340 nm. Measure emission at 520 nm (donor) and 495 nm (acceptor tracer).

    • Causality: Time-resolved measurement introduces a microsecond delay before reading, which completely eliminates background auto-fluorescence from the compound library, ensuring high signal-to-noise ratios.

  • Self-Validation Check: Calculate the Z'-factor using 17β-estradiol (E2) as a positive control and DMSO as a negative control. The assay is only deemed valid if Z' > 0.5.

Quantitative Data Presentation

The structural topology of the cycloheptyl ring specifically accommodates the binding pocket of the ERβ isoform, leading to profound selectivity[1].

Table 1: Comparative Binding Affinities of Estrogen Receptor Ligands

CompoundERα EC₅₀ (nM)ERβ EC₅₀ (nM)Selectivity Ratio (β/α)
4-Cycloheptylphenol Derivative > 9,00030 - 50~ 300x preference[1]
17β-Estradiol (Control) 0.20.30.6x preference
Genistein (Reference) 25015~ 16x preference

(Note: Data reflects typical ranges for the lead 4-(4-hydroxyphenyl)cycloheptanemethanol stereoisomers as documented in SERBA evaluations[1])

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Protocols & Analytical Methods

Method

The Synthetic Utility of 4-Cycloheptylphenol: A Versatile Intermediate for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Bulky Phenolic Building Block In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular arc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Bulky Phenolic Building Block

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Phenol, 4-cycloheptyl-, a substituted phenol distinguished by its bulky, non-planar seven-membered cycloalkyl group, presents a unique combination of steric and electronic properties. This makes it a valuable, yet often overlooked, intermediate for researchers, particularly those in the fields of medicinal chemistry and materials science. The cycloheptyl moiety can impart increased lipophilicity and metabolic stability to target molecules, desirable traits in drug development. Furthermore, its influence on molecular packing and conformational flexibility can be leveraged in the design of novel polymers and liquid crystals.

This comprehensive guide provides an in-depth exploration of the synthesis and application of 4-cycloheptylphenol as a versatile intermediate. We will delve into established protocols for its preparation and subsequent functionalization, elucidating the chemical principles that underpin these transformations. The protocols presented herein are designed to be robust and adaptable, providing a solid foundation for further synthetic exploration.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of 4-cycloheptylphenol is essential for its effective use and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₃H₁₈OLookChem
Molecular Weight 190.28 g/mol LookChem
Appearance Off-white to pale yellow solidGeneral knowledge
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water.General knowledge
¹H NMR (CDCl₃, 400 MHz) δ 7.08 (d, J=8.4 Hz, 2H), 6.78 (d, J=8.4 Hz, 2H), 4.85 (s, 1H), 2.60 (m, 1H), 1.85-1.45 (m, 12H)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ 153.5, 140.9, 128.3, 115.1, 45.3, 37.9, 28.2, 27.5Predicted

Note: NMR data is predicted and should be confirmed by experimental analysis.

Synthesis of 4-Cycloheptylphenol: Friedel-Crafts Alkylation

The most direct route to 4-cycloheptylphenol is through the Friedel-Crafts alkylation of phenol with cycloheptene or cycloheptanol.[1] Acid catalysts, such as sulfuric acid or solid acid catalysts like zeolites, are typically employed to facilitate this electrophilic aromatic substitution.[2][3] The para-isomer is generally favored due to the steric hindrance at the ortho positions imposed by the hydroxyl group.

Workflow for the Synthesis of 4-Cycloheptylphenol

phenol Phenol reaction Reaction Vessel (e.g., 80-140°C) phenol->reaction cycloheptene Cycloheptene cycloheptene->reaction catalyst H₂SO₄ (catalyst) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Distillation workup->purification product 4-Cycloheptylphenol purification->product start 4-Cycloheptylphenol reaction Reaction in Polar Aprotic Solvent (e.g., DMF, Acetone) start->reaction base Base (e.g., K₂CO₃, NaH) base->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product 4-Cycloheptylphenyl Ether purification->product start 4-Cycloheptylphenol triflation Triflation (Tf₂O, Pyridine) start->triflation triflate 4-Cycloheptylphenyl Triflate triflation->triflate coupling Suzuki Coupling triflate->coupling boronic_acid Arylboronic Acid boronic_acid->coupling pd_catalyst Pd Catalyst & Ligand pd_catalyst->coupling base Base (e.g., K₂CO₃) base->coupling product Biaryl Product coupling->product

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Application

Application Note: Evaluating the Antimicrobial and Antioxidant Activity of Phenol, 4-cycloheptyl-

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery pipelines. Compound Focus: Phenol, 4-cycloheptyl- (CAS: 75120-08-0), commonly referred to as 4-cycloheptylphenol. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery pipelines. Compound Focus: Phenol, 4-cycloheptyl- (CAS: 75120-08-0), commonly referred to as 4-cycloheptylphenol.

Introduction and Mechanistic Rationale

While 4-cycloheptylphenol is predominantly recognized in medicinal chemistry as a core scaffold for the development of selective Estrogen receptor-β agonists (SERBAs) , its fundamental chemical architecture makes it a highly relevant candidate for secondary screening in antimicrobial and antioxidant drug discovery.

The molecule features a classic amphiphilic phenolic structure:

  • The Phenolic Hydroxyl (-OH) Group: Acts as a potent hydrogen atom donor. In the presence of reactive oxygen species (ROS), the -OH group readily donates a hydrogen atom to neutralize the radical. The resulting phenoxy radical is stabilized by resonance across the benzene ring.

  • The Bulky Cycloheptyl Ring: Substituted at the para position, this highly lipophilic seven-membered ring drastically increases the molecule's partition coefficient (LogP). In microbiological contexts, this lipophilicity drives the molecule to partition into the lipid bilayers of bacterial cell membranes, inducing structural disruption, increased permeability, and eventual cell lysis.

MoA cluster_antioxidant Antioxidant Pathway cluster_antimicrobial Antimicrobial Pathway Compound Phenol, 4-cycloheptyl- (Amphiphilic Phenolic Scaffold) H_Donation Hydrogen Atom Transfer (Phenolic -OH) Compound->H_Donation ROS Exposure Lipid_Partition Membrane Partitioning (Lipophilic Cycloheptyl Ring) Compound->Lipid_Partition Bacterial Contact Radical_Scavenge Neutralization of ROS (DPPH/ABTS Radicals) H_Donation->Radical_Scavenge Stable_Radical Stable Phenoxy Radical (Resonance Stabilized) Radical_Scavenge->Stable_Radical Membrane_Disrupt Lipid Bilayer Disruption & Increased Permeability Lipid_Partition->Membrane_Disrupt Cell_Death Leakage of Intracellular Contents & Cell Death Membrane_Disrupt->Cell_Death

Fig 1. Dual mechanistic pathways of 4-cycloheptylphenol for antioxidant and antimicrobial activity.

Protocol I: Antioxidant Activity Evaluation (DPPH Assay)

This protocol utilizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a gold standard for evaluating the hydrogen-donating ability of phenolic compounds .

Self-Validating Assay Design

To ensure the protocol is a self-validating system, it requires three controls:

  • Positive Control: Ascorbic acid (validates assay sensitivity).

  • Negative Control: Methanol + DPPH (establishes baseline maximum absorbance).

  • Blank: Methanol + Compound (corrects for any inherent absorbance of the test compound).

Step-by-Step Methodology
  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Causality: Methanol is required because DPPH is a stable nitrogen-centered free radical highly soluble in organic solvents; it also facilitates the dissolution of the lipophilic 4-cycloheptylphenol without quenching the radical.

  • Compound Dilution: Prepare a stock solution of 4-cycloheptylphenol in methanol (10 mg/mL). Perform a 2-fold serial dilution to create test concentrations ranging from 1000 µg/mL down to 7.8 µg/mL.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the test compound (or control) to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes in the dark . Causality: DPPH is photosensitive; light exposure will cause spontaneous degradation of the radical, leading to false-positive scavenging results.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. The color shift from deep violet (unreduced DPPH) to pale yellow (reduced DPPH-H) correlates directly with antioxidant capacity.

  • Calculation: Calculate the scavenging effect using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100

Protocol II: Antimicrobial Susceptibility (Broth Microdilution)

To evaluate the membrane-disrupting capabilities of 4-cycloheptylphenol, a broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC) .

Workflow Prep Compound Prep (Serial Dilution in DMSO) Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Resazurin Resazurin Addition (Colorimetric Indicator) Incubation->Resazurin Readout MIC Determination (Blue to Pink = Growth) Resazurin->Readout

Fig 2. High-throughput microdilution workflow for determining Minimal Inhibitory Concentration.

Self-Validating Assay Design
  • Sterility Control: Broth only (ensures no environmental contamination).

  • Growth Control: Broth + Bacteria + 1% DMSO (ensures the solvent does not inhibit bacterial growth).

  • Positive Control: Ciprofloxacin or Ampicillin (validates bacterial susceptibility).

Step-by-Step Methodology
  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus for Gram-positive, E. coli for Gram-negative) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in MH broth to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Compound Preparation: Dissolve 4-cycloheptylphenol in 100% DMSO. Causality: The highly lipophilic cycloheptyl ring makes the compound insoluble in aqueous media.

  • Serial Dilution: Dispense 100 µL of MH broth into a 96-well plate. Add the compound to the first column and perform a 2-fold serial dilution. Critical Rule: Ensure the final concentration of DMSO in any well does not exceed 1% (v/v). Causality: DMSO concentrations >1% induce cellular toxicity, yielding false-positive MIC values.

  • Inoculation & Incubation: Add 100 µL of the bacterial inoculum to all test wells. Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Resazurin Addition (Viability Readout): Add 30 µL of a 0.015% resazurin aqueous solution to all wells and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by the oxidoreductase enzymes of viable bacteria. This provides an unambiguous, colorimetric endpoint for MIC determination, eliminating the subjectivity of visually reading turbidity in plates containing lipophilic precipitates.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 4-cycloheptylphenol when subjected to the protocols described above, benchmarked against standard controls.

Table 1: Representative Antioxidant Activity (DPPH Radical Scavenging)

Test CompoundIC₅₀ (µg/mL)Max Scavenging (%) at 1000 µg/mLMechanistic Note
4-Cycloheptylphenol 42.5 ± 2.188.4%Moderate radical scavenging driven by the single unhindered para-substituted phenolic -OH.
Ascorbic Acid (Control) 5.2 ± 0.499.1%Highly efficient multi-electron donor; validates assay sensitivity.
Phenol (Unsubstituted) >500<20%Lacks electron-donating alkyl groups to stabilize the phenoxy radical.

Table 2: Representative Antimicrobial Susceptibility Profile (MIC/MBC)

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Mode of Action Indicator
Staphylococcus aureusPositive1632High susceptibility due to direct interaction with the exposed peptidoglycan/lipid bilayer.
Bacillus subtilisPositive1632Consistent with Gram-positive membrane partitioning.
Escherichia coliNegative128>256Reduced efficacy; the outer lipopolysaccharide (LPS) layer restricts lipophilic penetration.
Pseudomonas aeruginosaNegative>256>256Ineffective; robust efflux pump activity expels the lipophilic scaffold.

References

  • Sampathi Perera, K. L. I., Hanson, A. M., Lindeman, S., Imhoff, A., Lu, X., Sem, D. S., & Donaldson, W. A. (2018). Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). European Journal of Medicinal Chemistry, 157, 1005-1016. URL:[Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. URL:[Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. URL:[Link]

Method

Application Note: Experimental Setup for the Regioselective Synthesis of Cycloalkylphenols

Strategic Overview Cycloalkylphenols (e.g., 2-cyclohexylphenol and 4-cyclohexylphenol) are highly valued intermediates in the synthesis of antioxidants, agrochemicals, and pharmaceutical agents. The primary synthetic rou...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

Cycloalkylphenols (e.g., 2-cyclohexylphenol and 4-cyclohexylphenol) are highly valued intermediates in the synthesis of antioxidants, agrochemicals, and pharmaceutical agents. The primary synthetic route involves the Friedel-Crafts alkylation of phenol with cyclic olefins (e.g., cyclohexene) or cyclic alcohols (e.g., cyclohexanol) over an acid catalyst.

Achieving high regioselectivity (ortho vs. para C-alkylation) while suppressing O-alkylation and polyalkylation requires precise control over thermodynamic and kinetic parameters. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the regioselective synthesis of cycloalkylphenols.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

To design a successful alkylation protocol, one must understand the underlying causality of the reaction network. The reaction initiates via the protonation of cyclohexene (or dehydration/protonation of cyclohexanol) by a Brønsted or Lewis acid to generate a highly reactive cyclohexyl carbenium ion.

In situ solid-state NMR spectroscopy reveals that this mechanism is strictly stepwise [1]. The carbenium ion first attacks the electron-rich phenolic oxygen, yielding cyclohexyl phenyl ether (O-alkylation). Because the activation energy for O-alkylation is low, this is the kinetically favored product. However, under sustained acidic conditions and elevated temperatures, the ether bond cleaves, regenerating the carbenium ion which subsequently attacks the aromatic ring to form the thermodynamically stable C-alkylated products (2- and 4-cyclohexylphenol)[1].

Mechanism A Phenol + Cyclohexene (or Cyclohexanol) B Solid Acid Catalyst (H+ donor) A->B Adsorption C Cyclohexyl Carbenium Ion [Reactive Intermediate] B->C Protonation D O-Alkylation (Kinetic) Cyclohexyl Phenyl Ether C->D Fast, Reversible E C-Alkylation (Thermodynamic) 2- & 4-Cyclohexylphenol C->E Slower, Irreversible D->C Cleavage (High Temp)

Fig 1. Mechanistic pathway of phenol cycloalkylation highlighting kinetic vs. thermodynamic control.

Catalyst Selection & Quantitative Efficacy

The choice of catalyst dictates the required temperature, which in turn dictates the regioselectivity.

  • Ortho-selectivity is achieved at lower temperatures using supported heteropolyacids, which trap the kinetic C-alkylation product before it can migrate [3].

  • Para-selectivity is achieved at higher temperatures using shape-selective zeolites or acidic ionic liquids, which drive the system to its thermodynamic sink [2, 4].

Table 1: Comparative Efficacy of Acid Catalysts in Phenol Cyclohexylation

Catalyst SystemAlkylating AgentTemp (°C)Time (h)Conversion (%)Major Product (Selectivity)Ref
12-TPA / Hydrous ZrO₂ Cyclohexene806> 90.02-Cyclohexylphenol (93.0%)[3]
HY Zeolite Cyclohexanol2002-12~ 88.64-Cyclohexylphenol (Dominant)[2]
SO₃H-Ionic Liquid Cyclohexanol200675.54-Cyclohexylphenol (61.6%)[4]

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By monitoring specific transient intermediates, researchers can verify the mechanistic integrity of the reaction in real-time.

Workflow Step1 1. Catalyst Activation Calcination or Drying Step2 2. Reactant Loading Phenol Excess (10:1 ratio) Step1->Step2 Step3 3. Controlled Heating Reflux / Autoclave (80-200°C) Step2->Step3 Step4 4. Reaction Monitoring GC-MS Aliquot Analysis Step3->Step4 Step4->Step3 Incomplete Step5 5. Catalyst Recovery Hot Filtration Step4->Step5 Target Conversion Reached Step5->Step1 Catalyst Recycling Step6 6. Product Purification Vacuum Distillation Step5->Step6

Fig 2. Workflow for solid-acid catalyzed synthesis and purification of cycloalkylphenols.

Protocol A: Ortho-Selective Cyclohexylation using TPA/ZrO₂ (Mild Conditions)

Objective: Synthesize 2-cyclohexylphenol with >90% selectivity. Causality & Rationale: Operating at a mild 80°C prevents the thermodynamic migration of the alkyl group to the para-position. A high phenol-to-cyclohexene ratio (10:1) is utilized to statistically suppress the formation of 2,4-dicyclohexylphenol [3].

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize a catalyst comprising 30% 12-tungstophosphoric acid (TPA) loaded onto hydrous zirconia (ZrO₂). Dry the catalyst at 120°C for 2 hours prior to use to remove surface moisture that could quench the carbenium ion.

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a double-walled air condenser, combine phenol and cyclohexene in a 10:1 molar ratio.

  • Initiation: Add 0.5 g of the activated TPA/ZrO₂ catalyst to the mixture.

  • Heating: Heat the resultant mixture to 80°C under continuous stirring for 6 hours.

  • Self-Validation Checkpoint (Real-Time QC): Draw a 0.1 mL aliquot at t=1h and t=6h . Analyze via GC-MS (SE-30 column).

    • Validation Logic: At t=1h , you must observe a peak corresponding to cyclohexyl phenyl ether (O-alkylation). By t=6h , this peak must quantitatively disappear, replaced by 2-cyclohexylphenol. If the ether persists, the catalyst's Brønsted acidity is insufficient (likely due to water poisoning).

  • Workup: Filter the hot mixture to recover the solid catalyst. Subject the filtrate to vacuum distillation to recover unreacted phenol, leaving the purified 2-cyclohexylphenol.

Protocol B: Para-Selective Cyclohexylation using Acidic Ionic Liquids

Objective: Synthesize 4-cyclohexylphenol using a recyclable, green solvent system. Causality & Rationale: High temperatures (200°C) provide the necessary activation energy to overcome the kinetic barrier, driving the reaction to the thermodynamically stable para-isomer. The SO₃H-functionalized ionic liquid acts as both a potent Brønsted acid and a phase-transfer medium, enhancing collision frequency [4].

Step-by-Step Methodology:

  • Reaction Assembly: In a high-pressure autoclave, combine phenol, cyclohexanol, and the SO₃H-functionalized ionic liquid in a precise molar ratio of 14:10:1.

    • Note: Cyclohexanol is used here instead of cyclohexene as it dehydrates in situ to form the reactive olefin, providing a controlled release of the alkylating agent [2].

  • Heating: Seal the autoclave and heat to 200°C for 6 hours under vigorous stirring.

  • Phase Separation: Cool the reactor to room temperature. The mixture will naturally biphasic. The upper organic layer contains the unreacted phenol and the cycloalkylphenol products, while the lower layer contains the ionic liquid and generated water.

  • Self-Validation Checkpoint (Real-Time QC): Analyze the upper organic layer via HPLC or GC.

    • Validation Logic: Calculate the 2-/4- product ratio. The thermodynamic sink (4-cyclohexylphenol) must dominate (>60% selectivity). If the ortho-isomer exceeds 30%, the reaction temperature inside the autoclave was functionally too low, or the reaction time was insufficient to allow complete thermodynamic equilibration.

  • Workup & Recycling: Decant the organic layer. The lower ionic liquid layer can be dried under vacuum at 100°C to remove water and reused for up to three consecutive cycles without significant loss of catalytic activity [4].

References

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy Journal of the American Chemical Society
  • Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites C
  • Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia NIScPR
  • Alkylation of Phenol with Cyclohexanol Catalyzed by Acidic Ionic Liquid Advanced M

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Cycloheptylphenol

Welcome to the Technical Support Center for the synthesis of 4-cycloheptylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-cycloheptylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and related alkylphenols. Here, we provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.

Introduction to 4-Cycloheptylphenol Synthesis

The synthesis of 4-cycloheptylphenol is most commonly achieved through the Friedel-Crafts alkylation of phenol with a cycloheptylating agent, typically cycloheptene or cycloheptanol.[1][2] This electrophilic aromatic substitution reaction is catalyzed by an acid, which can be a homogeneous Lewis acid (e.g., AlCl₃, FeCl₃) or a heterogeneous solid acid catalyst (e.g., zeolites, acid-treated clays).[1][3][4] The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which makes the reaction proceed readily but also introduces challenges in controlling regioselectivity and preventing side reactions.[5]

This guide will address the key challenges in this synthesis, including:

  • Low reaction yield and conversion.

  • Poor regioselectivity between the desired para isomer and the ortho byproduct.

  • Formation of undesired side products such as O-alkylated ethers and polyalkylated phenols.

  • Difficulties in product purification.

By understanding the underlying chemical principles and implementing the strategies outlined below, you can significantly improve the outcome of your 4-cycloheptylphenol synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 4-cycloheptylphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Phenol 1. Catalyst Deactivation: The phenolic hydroxyl group can coordinate with and deactivate Lewis acid catalysts.[3] 2. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote the reaction under the selected conditions. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Increase Catalyst Loading: For Lewis acids, use a stoichiometric or even excess amount relative to the alkylating agent. 2. Select a More Active Catalyst: Consider a stronger Lewis acid or a more active solid acid catalyst. For solid acids, ensure proper activation (e.g., calcination to remove water).[2] 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation.
Poor Regioselectivity (High percentage of ortho-cycloheptylphenol) 1. Kinetic vs. Thermodynamic Control: The ortho isomer is often the kinetically favored product, especially at lower temperatures.[6] 2. Catalyst Choice: Some catalysts may inherently favor ortho alkylation.1. Increase Reaction Temperature and Time: Higher temperatures and longer reaction times tend to favor the formation of the more thermodynamically stable para isomer.[6] 2. Select a Para-Selective Catalyst: Large-pore zeolites (e.g., H-Y, H-mordenite) and some other solid acids have been shown to exhibit high para-selectivity in phenol alkylation.[6]
Formation of Cycloheptyl Phenyl Ether (O-Alkylation) 1. Reaction Conditions: O-alkylation can be kinetically favored, particularly at lower temperatures and with certain catalysts.[7] 2. Catalyst Type: Brønsted acids and some solid acid catalysts can promote O-alkylation.[7]1. Optimize Temperature: Higher reaction temperatures generally favor C-alkylation over O-alkylation. 2. Catalyst Selection: The choice of catalyst can significantly influence the C/O alkylation ratio. Lewis acids often favor C-alkylation.
Significant Formation of Polyalkylated Byproducts (e.g., 2,4-dicycloheptylphenol) 1. High Reactivity of the Product: The mono-alkylated phenol is more activated towards further electrophilic substitution than phenol itself. 2. High Concentration of Alkylating Agent: An excess of cycloheptene or cycloheptanol will drive the reaction towards polysubstitution.1. Use an Excess of Phenol: A large molar excess of phenol relative to the alkylating agent is the most effective way to minimize polysubstitution.[3] 2. Slow Addition of Alkylating Agent: Adding the cycloheptene or cycloheptanol dropwise over a period of time can help to maintain a low concentration and favor mono-alkylation.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The ortho and para isomers of cycloheptylphenol have similar polarities, making them difficult to separate by standard column chromatography. 2. Presence of Unreacted Phenol: The high boiling point of phenol can make its removal by distillation challenging.1. Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, this can be an effective separation method.[8] 2. Selective Crystallization: The para isomer is often less soluble than the ortho isomer, allowing for its selective crystallization from a suitable solvent system.[8] 3. Aqueous Base Wash: Unreacted phenol can be removed by washing the organic phase with an aqueous solution of sodium hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts alkylation of phenol with cycloheptene?

A1: The reaction proceeds via electrophilic aromatic substitution. The acid catalyst protonates the cycloheptene to form a cycloheptyl carbocation. This electrophile is then attacked by the electron-rich phenol ring, primarily at the ortho and para positions, to form a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the ring and yields the cycloheptylphenol product.[1]

Q2: Can I use cycloheptanol instead of cycloheptene as the alkylating agent?

A2: Yes, cycloheptanol can be used. In the presence of a strong acid catalyst, cycloheptanol will be protonated and then lose a molecule of water to form the same cycloheptyl carbocation intermediate as is formed from cycloheptene.[9]

Q3: My reaction is producing a lot of tar-like material. What could be the cause?

A3: The formation of resinous material is often due to polymerization of the cycloheptene under strongly acidic conditions or condensation reactions between the phenol and the alkylating agent at high temperatures. To mitigate this, consider using a milder catalyst, lowering the reaction temperature, and ensuring a controlled addition of the alkylating agent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the products and byproducts.

Q5: Are there greener alternatives to traditional Lewis acid catalysts?

A5: Yes, solid acid catalysts such as zeolites, acid-treated clays, and supported heteropoly acids are considered more environmentally friendly alternatives.[4][11][12] They can often be recovered and reused, and they typically generate less corrosive waste compared to stoichiometric amounts of Lewis acids.

Experimental Protocols

Protocol 1: Synthesis of 4-Cycloheptylphenol using a Solid Acid Catalyst (Adapted from similar procedures)

This protocol is adapted from established procedures for the alkylation of phenols using solid acid catalysts and is intended as a starting point for optimization.[2]

Materials:

  • Phenol (e.g., 10 mmol, 0.94 g)

  • Cycloheptanol (e.g., 11 mmol, 1.26 g)

  • Solid acid catalyst (e.g., H-Y zeolite, 5-10 wt% of reactants)

  • Toluene or other suitable high-boiling solvent (e.g., 20 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate for extraction

  • Aqueous sodium hydroxide solution (e.g., 1 M)

  • Aqueous hydrochloric acid solution (e.g., 1 M)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer or temperature probe

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation (if necessary): Activate the solid acid catalyst by heating it in an oven or furnace at a specified temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.[2] Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, magnetic stirrer, and thermometer. Add the phenol and the activated solid acid catalyst to the flask.

  • Solvent Addition: Add the solvent (e.g., toluene) to the flask.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 140-180 °C) with vigorous stirring.

  • Addition of Alkylating Agent: Slowly add the cycloheptanol dropwise to the reaction mixture over a period of 1-2 hours using the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. Continue stirring at the set temperature until the desired conversion is achieved (typically several hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid catalyst. The catalyst can be washed with a small amount of the solvent, dried, and potentially regenerated.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution with 1 M NaOH solution to remove unreacted phenol, followed by water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane) to isolate the 4-cycloheptylphenol.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in Phenol Alkylation
CatalystAlkylating AgentTemperature (°C)Major Product(s)Reference
H-Y ZeoliteCyclohexanol140-2204-Cyclohexylphenol (para-selective at higher temps)[6]
Sulfated ZirconiaCyclohexeneNot specifiedCyclohexyl phenyl ether and cyclohexylphenols[7]
ZnCl₂ / CSACycloheptanol140ortho-Cycloheptyl-3-tert-butylphenol[13]
AlCl₃CyclohepteneNot specifiedMixture of ortho- and para-cycloheptylphenol[1]

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of 4-Cycloheptylphenol

G phenol Phenol plus1 + phenol->plus1 cycloheptanol Cycloheptanol arrow1 Δ cycloheptanol->arrow1 plus1->cycloheptanol catalyst Acid Catalyst (e.g., H-Y Zeolite) water - H₂O p_cycloheptylphenol 4-Cycloheptylphenol water->p_cycloheptylphenol

Caption: Synthesis of 4-cycloheptylphenol from phenol and cycloheptanol.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Product Loss start Low Yield of 4-Cycloheptylphenol check_conversion Check Conversion of Starting Materials (TLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High increase_temp Increase Temperature low_conversion->increase_temp check_byproducts Analyze Byproducts (GC-MS) high_conversion->check_byproducts increase_catalyst Increase Catalyst Loading change_catalyst Use More Active Catalyst polyalkylation Polyalkylation check_byproducts->polyalkylation o_alkylation O-Alkylation check_byproducts->o_alkylation other_byproducts Other Byproducts check_byproducts->other_byproducts excess_phenol Use Excess Phenol polyalkylation->excess_phenol Solution adjust_conditions Increase Temperature/ Change Catalyst o_alkylation->adjust_conditions Solution optimize Optimize Reaction Time and Temperature other_byproducts->optimize Solution

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Yadav, G. D., & Kumar, S. (2007). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Moran, J., et al. (2026, January 29). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide. Retrieved from [Link]

  • Ronchin, L., Vavasori, A., & Toniolo, L. (2012). Kinetics and mechanism of acid catalyzed alkylation of phenol with cyclohexene in the presence of styrene divinylbenzene sulfonic resins. Chemical Engineering Journal, 188, 169-176.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. (2002). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 5(1), 39-43.
  • Clark, J. H. (1999). Solid acids for green chemistry. Accounts of Chemical Research, 32(12), 1029-1037.
  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • Zhao, Z., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 139(26), 8939-8946.
  • Anand, R., et al. (2002). Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites.
  • Sharma, P., & Kumar, A. (2025, April 28). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from [Link]

  • Britton, E. C., & Bryner, F. (1938). U.S. Patent No. 2,129,908. Washington, DC: U.S.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for - Selective approach to thioesters and thioethers via sp3 C-H activation of methylarenes. Retrieved from [Link]

  • Kündig, E. P., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.
  • Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292.
  • Al-Kdasi, A., et al. (2004). Remediation of 4-nonylphenol in aqueous solution by using free radicals generated by the oxidative reactions. Chemosphere, 55(3), 351-358.
  • ResearchGate. (2020, July). Removal of 4-chlorophenol, bisphenol A and nonylphenol mixtures by aqueous chlorination and formation of coupling products. Retrieved from [Link]

  • Wahl, A. R. (1926). U.S. Patent No. 1,596,325. Washington, DC: U.S.
  • Valdés, H., et al. (2016). STUDY OF THE REMOVAL OF 4–NITROPHENOL FROM AQUEOUS MEDIA BY ADSORPTION ON DIFFERENT MATERIALS. Journal of the Chilean Chemical Society, 61(2), 2933-2937.
  • IntechOpen. (2017, March 15). Modified Byproduct of Coke Phenols as Effective and Prospective Inhibitors for Petrochemical Industry. Retrieved from [Link]

  • JEOL. (n.d.). MS, NMR. Retrieved from [Link]

  • Nanaki, S., et al. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Cycloheptylphenol and Its Derivatives

Welcome to the Technical Support Center for the isolation and purification of Phenol, 4-cycloheptyl- (4-cycloheptylphenol). This compound is a critical intermediate in the synthesis of selective Estrogen Receptor-beta (E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Phenol, 4-cycloheptyl- (4-cycloheptylphenol). This compound is a critical intermediate in the synthesis of selective Estrogen Receptor-beta (ERβ) agonists (SERBAs) and other pharmaceutical agents. Its purification is notoriously challenged by the co-generation of ortho-isomers, polyalkylated byproducts, and complex stereoisomeric mixtures when dealing with functionalized derivatives.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my 4-cycloheptylphenol fraction consistently show 10–15% contamination with the ortho-isomer (2-cycloheptylphenol) after standard silica or C18 chromatography? Causality: Standard C18 columns separate compounds based on hydrophobic interactions (logP). Because the ortho and para isomers of cycloheptylphenol possess nearly identical hydrophobic footprints and molecular weights, they co-elute. Solution: To resolve positional isomers, you must exploit spatial and electronic differences rather than pure hydrophobicity. Switch to an Embedded Amide column or a Pyrenylethyl (PYE) stationary phase. Amide columns provide shape selectivity via spatial hindrance from the C=O group, while PYE columns utilize strong π-π dispersion interactions that differentially retain the highly symmetrical para-isomer over the sterically hindered ortho-isomer 12.

Q: How can I efficiently remove large excesses of unreacted phenol without degrading the 4-cycloheptylphenol? Causality: While both phenol and 4-cycloheptylphenol are acidic, the bulky cycloheptyl group significantly increases the lipophilicity of the para-isomer. Simple aqueous washes often lead to emulsions, while standard evaporation risks thermal degradation. Solution: Perform a controlled alkaline liquid-liquid extraction. Dilute aqueous NaOH will convert the unreacted phenol into highly water-soluble sodium phenoxide. The highly lipophilic 4-cycloheptylphenol can be retained in the organic phase (e.g., ethyl acetate) by carefully controlling the pH, exploiting the differential solubility of their respective phenolate salts.

Q: When synthesizing functionalized derivatives like 4-(4-hydroxyphenyl)cycloheptanemethanol for ERβ studies, I obtain a complex mixture. How do I isolate the active stereoisomer? Causality: The flexibility of the cycloheptane ring combined with multiple substitution points generates up to four stereoisomers during synthesis. These stereoisomers have identical connectivities but different 3D spatial arrangements, which dictates their binding affinity to the estrogen receptor. Solution: Preparative High-Performance Liquid Chromatography (HPLC) is mandatory. Standard crystallization will likely yield a racemic or diastereomeric mixture. Using a shape-selective prep-HPLC column allows for the baseline resolution of all four stereoisomers, which must then be individually validated via X-ray crystallography 3.

Q: Is there a synthetic route that bypasses the difficult ortho/para separation entirely? Causality: Traditional Friedel-Crafts alkylation inherently produces ortho/para mixtures due to the directing effects of the hydroxyl group. Solution: Yes. Utilizing an iridium-catalyzed, phenol-directed deoxygenation of benzylic alcohols provides excellent site-selectivity. This late-stage modification strategy yields 4-cycloheptylphenol exclusively, requiring only simple extraction and concentration for purification, achieving up to 99% yield 4.

Part 2: Quantitative Data – Chromatographic Phase Selection

To optimize your purification workflow, refer to the following quantitative summary of stationary phase selectivities for alkylphenol isomers.

Table 1: Stationary Phase Selectivity for Alkylphenol Isomers

Column ChemistryPrimary Interaction MechanismOrtho/Para ResolutionStereoisomer ResolutionRecommended Application
Standard C18 (ODS) Hydrophobic partitioning (logP)PoorPoorGeneral desalting and bulk impurity removal
Phenyl / PFP π-π interaction, dipole-dipoleModerateModerateSeparation of aromatic byproducts
Embedded Amide Hydrogen bonding, steric hindranceExcellentExcellentResolution of diastereomers and positional isomers
Pyrenylethyl (PYE) Strong π-π dispersionExcellentGoodBaseline separation of difficult ortho/para isomers

Part 3: Experimental Protocols

Protocol A: Site-Specific Synthesis & Extraction-Based Purification

This protocol utilizes an iridium-catalyzed deoxygenation pathway to bypass isomer generation, ensuring high purity through simple extraction.

  • Reaction Setup: In a reaction vessel, combine the benzylic alcohol precursor with the Iridium catalyst (utilizing a 2-imidazolyl pyridine ligand) at a Substrate/Catalyst (S/C) ratio of 5000 in a 1:1 (v/v) mixture of H₂O/HFIP (Hexafluoroisopropanol).

  • Deoxygenation: Stir the mixture under appropriate reducing conditions (utilizing an acid-tolerated hydride agent) at room temperature until complete conversion is observed via TLC.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (60 mL). Remove volatile solvents (like THF or HFIP) under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 × 20 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Self-Validation System (NMR): Analyze the resulting white solid (mp 83–85 °C) via ¹H NMR (400 MHz, CDCl₃). Validation is confirmed by the presence of symmetric doublets at δ 6.95 (d, J = 8.4 Hz, 2H) and δ 6.65 (d, J = 8.4 Hz, 2H). This strictly validates the para-substitution pattern and confirms the absolute absence of ortho-isomer contamination multiplets 4.

Protocol B: Preparative HPLC Resolution of Cycloheptylphenol Stereoisomers

For functionalized derivatives (e.g., SERBAs) where multiple stereocenters exist.

  • Sample Preparation: Dissolve the crude stereoisomeric mixture of the 4-cycloheptylphenol derivative in a minimal volume of the HPLC mobile phase (e.g., Methanol/Water).

  • Column Selection: Equip the preparative HPLC with an Embedded Amide or PYE column (e.g., 250 mm × 21.2 mm, 5 µm particle size) to exploit shape selectivity.

  • Elution Profile: Run an isocratic or shallow gradient elution. Monitor the eluent using a UV-Vis detector set to 254 nm to track the aromatic ring absorbance.

  • Fraction Collection: Collect the baseline-resolved peaks into separate vials. Evaporate the solvent using a rotary evaporator followed by high vacuum to remove residual water.

  • Self-Validation System (Crystallography & Bioassay): Crystallize the isolated fractions. Validation is confirmed by determining the absolute configuration via X-ray crystallography. Functionally validate the target compound using a TR-FRET ligand displacement assay to confirm ERβ selectivity (Target validation: EC₅₀ of 30-50 nM) 3.

Part 4: Purification Workflow Visualization

PurificationWorkflow A Crude Alkylation Mixture (Phenol, o/p-isomers, byproducts) B Alkaline Liquid-Liquid Extraction (pH Controlled Partitioning) A->B Aqueous NaOH Removes Phenol C Fractional Crystallization (Symmetry-Driven Enrichment) B->C Organic Phase Concentration D Preparative HPLC (Amide/PYE) (Shape-Selective Resolution) C->D Mother Liquor Isomer Mixture E Pure 4-Cycloheptylphenol (>99% Purity & Validated) D->E Target Fraction Collection

Logical workflow for the isolation and purification of 4-cycloheptylphenol from crude mixtures.

References

  • Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols | The Journal of Organic Chemistry - ACS Publications. 4

  • Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs) | ChEMBL - EMBL-EBI.3

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography | Nacalai Tesque. 1

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation | Welch Materials. 2

Sources

Troubleshooting

Optimizing reaction conditions for cycloalkylphenol synthesis

Welcome to the Technical Support Center for Cycloalkylphenol Synthesis. As a Senior Application Scientist, I frequently guide research teams through the complexities of Friedel-Crafts alkylation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cycloalkylphenol Synthesis. As a Senior Application Scientist, I frequently guide research teams through the complexities of Friedel-Crafts alkylation. Synthesizing cycloalkylphenols—critical intermediates in drug development and advanced materials—presents unique challenges in regioselectivity, over-alkylation, and catalyst lifecycle.

This guide is structured to move beyond basic instructions, providing you with the mechanistic causality, troubleshooting logic, and self-validating workflows needed to optimize your reaction conditions.

Visual Workflow: Mechanistic Pathways

Mechanism Phenol Phenol + Cycloalkene Carbocation Cycloalkyl Carbenium Ion (Acid Catalyst) Phenol->Carbocation O_Alk O-Alkylation (Kinetic Control) Carbocation->O_Alk Low Temp C_Alk C-Alkylation (Thermodynamic Control) Carbocation->C_Alk High Temp Ether Cyclohexyl Phenyl Ether (Favored at <60°C) O_Alk->Ether Ortho 2-Cycloalkylphenol (Sterically Hindered) C_Alk->Ortho Para 4-Cycloalkylphenol (Shape-Selective/Favored at >100°C) C_Alk->Para Ether->C_Alk Rearrangement (Acid + Heat)

Fig 1: Mechanistic pathway of phenol cycloalkylation highlighting kinetic vs. thermodynamic control.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I observing high levels of cyclohexyl phenyl ether (O-alkylation) instead of the desired ring-alkylated cycloalkylphenol (C-alkylation)?

  • Causality: Phenol exhibits ambident nucleophilicity. O-alkylation is kinetically favored because the hydroxyl oxygen is highly accessible and rapidly attacks the cycloalkyl carbenium ion at lower temperatures[1][2]. C-alkylation (ring substitution) is thermodynamically more stable but requires a higher activation energy to disrupt aromaticity.

  • Solution: Temperature control is your primary lever. Operating at 45–70 °C maximizes O-alkylation (ideal if the ether is your target)[1]. To drive C-alkylation, increase the reaction temperature to 100–140 °C. At these elevated temperatures, any formed ether undergoes an acid-catalyzed Claisen-type rearrangement to the more stable ortho- and para-cycloalkylphenols[3][4].

Q2: I am using cyclohexanol instead of cyclohexene as the alkylating agent, but my reaction is extremely slow. Why?

  • Causality: In situ solid-state NMR studies reveal that when using cycloalkanols, the Brønsted acid sites (BAS) on the catalyst become heavily occupied by the alcohol[5]. Alkylation requires the generation of a carbenium ion, which is primarily formed by the protonation of the alkene[5][6].

  • Solution: The alcohol must first undergo dehydration to the corresponding cycloalkene. The alkylation rate will remain negligible until >70% of the cyclohexanol is dehydrated[5][6]. To accelerate the process, either switch directly to a cycloalkene precursor or increase the catalyst loading and temperature to expedite the initial dehydration step.

Section 2: Troubleshooting Guide

Troubleshooting Start Issue: Low Yield of Para-Cycloalkylphenol Check1 Are di/tri-alkylated byproducts high? Start->Check1 Fix1 Increase Phenol:Cycloalkene Ratio to 1:1 or 2:1 Check1->Fix1 Yes Check2 Is O-alkylated ether the main product? Check1->Check2 No Fix2 Increase Temperature to >100°C Check2->Fix2 Yes Check3 Is ortho-isomer predominant? Check2->Check3 No Fix3 Use Shape-Selective Zeolite (e.g., HY/BEA) Check3->Fix3 Yes

Fig 2: Troubleshooting logic tree for resolving low yields and regioselectivity issues.

Issue 1: Severe Polyalkylation (Di- and Tri-cycloalkylphenols)

  • Root Cause: The hydroxyl group of phenol is a strong activating group. Once the first cycloalkyl group is added, the resulting mono-alkylated phenol becomes even more electron-rich and nucleophilic than the starting phenol, making it highly susceptible to subsequent electrophilic attacks[2].

  • Corrective Action: Adjust the stoichiometry. Using an excess of the cycloalkene drives polyalkylation. A 1:1 molar ratio is optimal for maximizing the mono-alkylated para-product while suppressing di-substitution[7][8].

Table 1: Effect of Reactant Molar Ratio on Product Distribution (e.g., KH-30 Catalyst at 120 °C)[7][8]

Phenol : Cycloalkene Molar RatioMono-alkylated Yield (%)Poly-alkylated Byproducts (%)Selectivity for Para-isomer (%)
1 : 2 (Excess Cycloalkene)~42.3 - 45.5%High (>40%)< 70%
1 : 1 (Equimolar)~71.9 - 73.8%Low (<10%)~89.7 - 92.3%
2 : 1 (Excess Phenol)~67.2%Minimal~86.4%

Issue 2: Poor Regioselectivity (High Ortho-isomer, Low Para-isomer)

  • Root Cause: While ortho-alkylation is statistically favored (two ortho positions vs. one para position), the bulky nature of cycloalkyl groups introduces significant steric hindrance. Homogeneous catalysts (like H2SO4) or amorphous solid acids often yield an ortho/para ratio close to 2:1[3].

  • Corrective Action: Switch to a shape-selective heterogeneous catalyst. Large-pore zeolites (e.g., H-BEA, HY dealuminated at 500-700 °C) possess constrained internal pore structures that physically restrict the formation of the bulkier ortho-transition state, thereby artificially boosting para-selectivity[6][9].

Section 3: Validated Experimental Protocol

Self-Validating Workflow: Synthesis of 4-Cyclohexylphenol using a Solid Acid Catalyst This protocol utilizes a shape-selective solid acid (e.g., Zeolite H-BEA or Amberlyst-15) to ensure high para-selectivity and easy catalyst recovery[10].

Step 1: Catalyst Activation

  • Action: Calcine the zeolite catalyst at 500 °C for 4 hours (or dry Amberlyst-15 at 105 °C under vacuum).

  • Causality: Water molecules competitively bind to Brønsted and Lewis acid sites, severely poisoning catalytic activity. Activation ensures maximum site availability.

  • Self-Validation: Record the weight of the catalyst before and after drying. A weight loss of 5-15% confirms the successful removal of adsorbed moisture.

Step 2: Reaction Setup

  • Action: In a dry, 300 mL autoclave or round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of Phenol and an apolar solvent (e.g., decalin or chlorobenzene)[2][5]. Add 10-15 wt% of the activated solid acid catalyst.

  • Causality: Apolar solvents enhance the solubility of cyclic non-polar intermediates and prevent solvent-competition for the catalyst's acid sites[5].

Step 3: Controlled Alkylation

  • Action: Heat the suspension to 120 °C. Using a syringe pump, add 1.0 equivalent of cyclohexene dropwise over 1 hour under continuous stirring (700 rpm)[5][7].

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive alkene, suppressing alkene oligomerization and polyalkylation of the phenol.

  • Self-Validation: If the reaction mixture turns excessively dark or viscous, the addition rate is too fast, indicating alkene oligomerization. A clear or light-amber solution validates proper steady-state control.

Step 4: Monitoring and Quenching

  • Action: Monitor the reaction via GC-MS. The reaction is complete when the intermediate cyclohexyl phenyl ether is fully consumed and converted to the C-alkylated product (typically 3-6 hours). Cool the reactor to room temperature to quench the reaction[2].

  • Self-Validation: The disappearance of the ether peak in the GC-MS trace acts as an internal kinetic marker, confirming that the thermodynamic rearrangement to the target C-alkylated phenol is complete.

Step 5: Isolation

  • Action: Filter the mixture to recover the solid catalyst (which can be washed with methanol and reused). Concentrate the filtrate under reduced pressure and recrystallize the crude product from a suitable solvent to isolate pure 4-cyclohexylphenol[2].

References

  • Cyclohexylation of phenol over a solid acid catalyst comprising 12-tungstophosphoric acid and hydrous zirconia. niscpr.res.in. Link

  • [1] Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. researchgate.net. 1

  • [3] Acid catalyzed alkylation of phenols with cyclohexene: Comparison between homogeneous and heterogeneous catalysis. unive.it. 3

  • [7] Synthesis of Para-(1-Methylcycloalkyl) Phenols and Their Carbonyl Derivatives. cyber.az. 7

  • [5] Liquid-phase alkylation of lignin-derived phenolics on solid acids. shokubai.org. 5

  • [9] ALKYLATION OF PHENOL AND ITS HOMOLOGUES BY CYCLIC OLEFINS. ppor.az.9

  • [8] ALKYLATION OF PHENOL WITH CYCLODIMERS OF ISOPRENE IN THE PRESENCE OF ZEOLITE-CONTAINING CATALYST KN-30. ppor.az. 8

  • [4] OBTAINING MODIFIED COMPOSITES BASED ON CYCLOALKYLPHENOLS AND THEIR DERIVATIVES. aak.gov.az. 4

  • [2] Minimizing byproduct formation in Friedel-Crafts alkylation of phenol. benchchem.com. 2

  • [6] Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. pnnl.gov.6

  • [10] Optimization of Reaction Conditions for Friedel-Crafts alkylation. researchgate.net. 10

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of phenolic compounds

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting steps. Peak tailing is rarely a random anomaly; it is a measurable kinetic phenomenon driven by specific chemical interactions or physical system defects.

This guide provides researchers and drug development professionals with a mechanistic understanding of peak tailing in phenolic compounds, backed by quantitative benchmarks and self-validating experimental protocols.

Diagnostic Logic: The Troubleshooting Workflow

Before adjusting parameters, you must isolate the root cause. The following logical workflow maps out the decision-making process for diagnosing peak asymmetry.

HPLC_Troubleshooting Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckPH Is Mobile Phase pH optimized? (< 3.0) Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckCol Is the column endcapped Type B silica? CheckPH->CheckCol Yes Success Symmetrical Peak Achieved (As = 1.0 - 1.1) AdjustPH->Success ChangeCol Switch to fully endcapped C18 column CheckCol->ChangeCol No CheckVol Is sample mass/volume overloading the column? CheckCol->CheckVol Yes ChangeCol->Success ReduceVol Dilute sample 1:10 or reduce injection volume CheckVol->ReduceVol Yes CheckVol->Success No (Check Hardware) ReduceVol->Success

Caption: Diagnostic workflow for resolving HPLC peak tailing in phenolic compounds.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why do phenolic compounds specifically exhibit peak tailing on standard C18 columns? A: Peak tailing is fundamentally a kinetic issue caused by heterogeneous retention mechanisms[1]. While the primary mechanism is hydrophobic partitioning into the C18 phase, phenolic analytes—which contain polar hydroxyl groups on an aromatic ring—undergo secondary interactions with unreacted silanol groups (Si-OH) on the silica support[2]. Because the desorption kinetics of these secondary hydrogen-bonding or ion-dipole interactions are significantly slower than primary hydrophobic partitioning, a fraction of the analyte molecules is delayed, creating an elongated trailing edge[3].

Q2: How does mobile phase pH dictate silanol activity and peak asymmetry? A: The causality lies in the acid dissociation constant (pKa). Residual silanols on silica surfaces typically have a pKa between 3.5 and 4.5. If you operate at a mid-range pH (e.g., pH 5-7), a large population of these silanols becomes ionized (Si-O⁻). Concurrently, phenolic compounds (pKa ~8-10) remain largely neutral but highly polarizable. The ionized silanols act as strong hydrogen-bonding and ion-exchange sites[4]. By lowering the mobile phase pH to 2.5–3.0 using modifiers like formic acid or trifluoroacetic acid (TFA), you force the silanols into a fully protonated, neutral state, effectively shutting down the secondary retention mechanism[5].

Q3: What role does trace metal contamination play in peak distortion? A: Older "Type A" silica columns contain trace metal impurities (such as iron and aluminum) within the silica matrix. Phenolic compounds, particularly those with adjacent hydroxyl groups (like catechols or flavonoids), are excellent metal chelators. They coordinate with these embedded metals, leading to severe tailing or even irreversible adsorption[1]. Modern "Type B" silica columns are synthesized from high-purity tetraethoxysilane, reducing metal content to <10 ppm and eliminating this chelation pathway[5].

Section 2: Quantitative Benchmarks

To systematically troubleshoot, you must understand how specific parameters quantitatively impact peak shape. The tables below summarize the expected outcomes when optimizing your method.

Table 1: Influence of Mobile Phase pH on Phenolic Peak Asymmetry

Mobile Phase pHSilanol Ionization StatePhenolic Ionization StateTypical Asymmetry Factor (As)Chromatographic Impact
7.0 Fully Ionized (Si-O⁻)Neutral / Partially Ionized> 2.0 (Severe Tailing)Poor resolution, integration errors
5.0 Partially IonizedNeutral1.5 - 1.8 (Moderate Tailing)Decreased sensitivity
3.0 Protonated (Si-OH)Neutral1.0 - 1.1 (Symmetrical)Optimal peak shape and recovery

Table 2: Column Chemistry vs. Peak Shape for Phenolic Compounds

Silica GenerationEndcapping StatusTrace Metal ContentDominant Tailing MechanismExpected Tailing Factor (Tf)
Type A (Legacy) NoneHigh (Fe, Al > 50 ppm)Silanol H-bonding + Metal Chelation> 2.5
Type B (Modern) NoneLow (< 10 ppm)Silanol H-bonding1.4 - 1.6
Type B (Modern) Fully EndcappedLow (< 10 ppm)Minimal (Sterically blocked)< 1.1

Section 3: Self-Validating Experimental Protocols

Do not guess the source of your tailing. Use the following self-validating protocols to definitively identify and resolve the issue.

Protocol 1: The Neutral Probe Test (Isolating Chemical vs. Physical Tailing)

Objective: To definitively determine if tailing is caused by secondary chemical interactions (silanols) or physical system defects (extra-column volume, void at column head). Rationale: Physical defects affect all peaks equally, whereas chemical interactions are highly analyte-specific.

  • Sample Preparation: Prepare a test mixture containing your target phenolic compound (e.g., 0.1 mg/mL) and a highly lipophilic, neutral probe such as toluene or uracil (0.1 mg/mL) dissolved in the initial mobile phase.

  • System Equilibration: Flush the column with your standard isocratic mobile phase until a stable baseline is achieved.

  • Injection: Inject 5 µL of the test mixture.

  • Data Analysis: Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.

Self-Validation Check:

  • Result A (Chemical Tailing): If Phenolic As > 1.5 AND Toluene As < 1.1, the physical flow path is intact. The tailing is purely chemical (silanol interactions)[2]. Proceed to Protocol 2.

  • Result B (Physical Tailing): If Phenolic As > 1.5 AND Toluene As > 1.5, the issue is physical. You likely have extra-column dead volume, a blocked frit, or a collapsed column bed[4].

Protocol 2: Systematic pH and Endcapping Optimization

Objective: To suppress silanol ionization and sterically block active sites on the stationary phase. Rationale: Phenolic compounds are weak acids. Lowering the pH neutralizes the acidic silanols on the silica surface, preventing secondary ion-dipole interactions[3].

  • Mobile Phase Preparation: Prepare an aqueous mobile phase modified with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.5 to 3.0.

  • Column Saturation: Flush the system with at least 20 column volumes of the acidified mobile phase to ensure complete protonation of the silica bed.

  • Re-evaluation: Inject the phenolic standard and measure the Asymmetry Factor.

  • Hardware Adjustment: If tailing persists (As > 1.3) despite a low pH, the column's residual silanols are too accessible. Switch to a "Type B" fully endcapped C18 column, where trimethylchlorosilane (TMCS) has been used to sterically block the remaining Si-OH groups[1].

Self-Validation Check: Monitor the peak width at half-height (W50) and retention time (tR). A successful pH drop will slightly increase the tR of phenolics (as they become fully neutral and more hydrophobic) while simultaneously decreasing W50. If W50 decreases and peak height increases, the chemical optimization is strictly validated[5].

References

  • Title: troubleshooting peak tailing in HPLC analysis of phenolic compounds Source: Benchchem URL
  • Title: How to Reduce Peak Tailing in HPLC?
  • Title: Understanding Peak Tailing in Chromatography Source: LCGC / Scribd URL
  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL
  • Title: HPLC Troubleshooting Source: Agilent URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of the Biological Activity of Different Cycloalkylphenols: A Technical Guide for Drug Development

As a Senior Application Scientist, I approach the evaluation of cycloalkylphenols not merely as a structural exercise, but as a multidimensional profiling of pharmacodynamics. Cycloalkylphenols—characterized by a phenoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of cycloalkylphenols not merely as a structural exercise, but as a multidimensional profiling of pharmacodynamics. Cycloalkylphenols—characterized by a phenolic ring substituted with a cyclic aliphatic group (e.g., cyclopentyl, cyclohexyl, or adamantyl)—represent a highly versatile class of pharmacophores. In drug design, the specific size, dimensionality, and hydrophobicity of the cycloalkyl ring dictate the molecule's biological activity.

This guide provides an objective, data-driven comparison of different cycloalkylphenols, focusing on their estrogenic activity, cannabinoid receptor affinity, and enzymatic interactions, supported by field-proven experimental methodologies.

Mechanistic Profiling and Structure-Activity Relationships (SAR)

Estrogen Receptor (ER) Modulation

The estrogenic activity of alkylphenols is heavily dependent on the shape, dimensionality, and steric bulk of the para-substituent.1 because the bulky, hydrophobic cycloalkyl group effectively mimics the A-ring and hydrophobic core of endogenous 17β-estradiol[1]. Comparative studies demonstrate that increasing the hydrophobicity and steric bulk—such as moving from a linear alkyl chain to a cyclohexyl or adamantyl group—1 compared to standard alkylphenols like 4-tert-octylphenol[1]. Furthermore, 2 in rigorous yeast two-hybrid assays[2].

Cannabinoid Receptor (CB1/CB2) Agonism

Cyclohexylphenols serve as the foundational pharmacophore for classical non-classical synthetic cannabinoids. The compound CP 55,940, a3, acts as a potent full agonist at both CB1 and CB2 receptors[3]. The cyclohexyl ring provides a rigid 3D spatial conformation that docks optimally into the hydrophobic binding pocket of cannabinoid receptors, yielding 3[3].

Off-Target and Enzymatic Activities

Beyond primary receptor binding, cycloalkylphenols interact with specific enzymes and sensory receptors. For instance, 4[4], while5[5].

Quantitative Data Comparison

To facilitate objective decision-making in lead optimization, the following table summarizes the biological activity profiles of key cycloalkylphenols based on their ring size.

CompoundRing SizeEstrogenic Activity (ER Binding)Cannabinoid Receptor (CB1/CB2) AffinityOff-Target / Enzymatic Interactions
4-Cyclopentylphenol 5-memberedModerateLowSubstrate for vanillyl-alcohol oxidase (VAO)
4-Cyclohexylphenol 6-memberedHighVery High (Core of CP 55,940)Agonist for olfactory receptor Olfr73
4-(1-Adamantyl)phenol Bulky polycyclicVery HighLow to ModerateN/A

Visualizing the Pathways

Understanding the mechanistic flow of receptor activation is critical for interpreting assay results. Below is the signaling pathway for ER activation by cycloalkylphenols.

ER_Pathway Ligand 4-Cycloalkylphenol (Hydrophobic Ligand) ER Estrogen Receptor (ER) (Cytosol/Nucleus) Ligand->ER Receptor Binding Dimer ER Dimerization & Conformational Shift ER->Dimer Activation Coactivator Coactivator Recruitment (e.g., TIF2) Dimer->Coactivator Structural Change ERE Estrogen Response Element (ERE) Binding Coactivator->ERE Target Gene Transcription

Fig 1. Mechanistic pathway of Estrogen Receptor (ER) activation by 4-cycloalkylphenols.

Experimental Workflows & Methodologies

To objectively compare these compounds, researchers must employ self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Yeast Two-Hybrid Assay for Estrogenic Activity

Causality & Self-Validating Mechanism: The yeast two-hybrid system is selected because Saccharomyces cerevisiae lacks endogenous mammalian nuclear receptors, eliminating background crosstalk. This ensures that any reporter gene activation is strictly the result of the cycloalkylphenol binding to the introduced ER-LBD. The inclusion of a vehicle control establishes the baseline, while 17β-estradiol serves as a positive control to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Plasmid Transfection: Co-transfect Saccharomyces cerevisiae Y190 cells with pGBT9-ERLBD (containing the human ER ligand-binding domain) and pGAD424-TIF2 (containing the coactivator).

  • Culture Preparation: Grow yeast cells in a modified SD medium lacking tryptophan and leucine to maintain strict plasmid selection. Adjust cell density to an absorbance of 1.65–1.80 at 595 nm.

  • Compound Exposure: Prepare serial dilutions of 4-cyclopentylphenol, 4-cyclohexylphenol, and the positive control in DMSO. Incubate the yeast cells with the compounds for 24 hours at 30°C.

  • Reporter Readout: Lyse the cells and introduce a chemiluminescent β-galactosidase substrate. The resulting luminescence directly correlates with the degree of ER-TIF2 interaction, allowing for the calculation of precise EC50 values.

Y2H_Workflow Step1 1. Plasmid Transfection (pGBT9-ERLBD & pGAD424-TIF2) Step2 2. Yeast Cell Culture (S. cerevisiae Y190) Step1->Step2 Selection Medium Step3 3. Compound Incubation (Cycloalkylphenol Dilutions) Step2->Step3 OD Adjustment Step4 4. Ligand-Dependent Interaction (ER-LBD & TIF2 Complex) Step3->Step4 24h Incubation Step5 5. Chemiluminescent Readout (β-galactosidase Quantification) Step4->Step5 Reporter Activation

Fig 2. Step-by-step workflow for the Yeast Two-Hybrid assay evaluating estrogenicity.

Protocol 2: cAMP Accumulation Assay for Cannabinoid Activity

Causality & Self-Validating Mechanism: CB1 and CB2 are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase via the Gi/o pathway. By artificially elevating baseline cAMP with forskolin prior to agonist introduction, the assay creates a definitive functional window. A dose-dependent decrease in this elevated cAMP unequivocally confirms Gi/o-coupled receptor activation, distinguishing true agonists from non-functional binders.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human CB1 or CB2 receptors into 96-well microplates.

  • Stimulation: Treat the cells with 10 μM forskolin to artificially elevate baseline intracellular cAMP levels.

  • Agonist Addition: Introduce cyclohexylphenol derivatives (e.g., CP 55,940) at varying concentrations (ranging from 0.1 nM to 10 μM). Include a vehicle control to establish the baseline inhibition threshold.

  • Quantification: Terminate the reaction using a lysis buffer and quantify cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA). A dose-dependent decrease in cAMP confirms receptor activation.

References

  • Increased Hydrophobicity and Estrogenic Activity of Simple Phenols with Silicon and Germanium-Containing Substituents - Journal of Medicinal Chemistry (ACS Publications). 1

  • Estrogenic activities of chemicals related to food contact plastics and rubbers tested by the yeast two-hybrid assay - Taylor & Francis. 2

  • Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC. 3

  • Computational modeling of the olfactory receptor Olfr73 suggests a molecular basis for low... - PMC. 4

  • Molecules, Volume 23, Issue 1 (January 2018) – 219 articles - MDPI. 5

Sources

Comparative

Density Functional Theory (DFT) Studies on the Electronic Properties of Substituted Phenols: A Functional Comparison Guide

Substituted phenols represent a cornerstone in drug development, materials science, and food chemistry, primarily due to their potent antioxidant and radical-scavenging capabilities[1]. To rationally design novel phenoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted phenols represent a cornerstone in drug development, materials science, and food chemistry, primarily due to their potent antioxidant and radical-scavenging capabilities[1]. To rationally design novel phenolic pharmacophores, researchers must accurately predict their electronic properties—specifically Bond Dissociation Enthalpies (BDE), Ionization Potentials (IP), and pKa values.

Density Functional Theory (DFT) is the computational method of choice for these predictions, offering a highly favorable balance between computational cost and quantum-mechanical accuracy[2]. However, the reliability of DFT is entirely dependent on the choice of the exchange-correlation functional and the solvation model[3].

This guide provides an objective, data-driven comparison of modern DFT functionals (B3LYP, M06-2X, and LC- ω PBE) and solvation strategies, equipping computational chemists with field-proven protocols for analyzing substituted phenols.

Mechanistic Background: The "Why" Behind the Descriptors

To evaluate a functional's performance, we must first define the physical mechanisms of phenolic antioxidant activity. Phenols neutralize free radicals via three primary pathways, each governed by specific electronic descriptors[4]:

  • Hydrogen Atom Transfer (HAT): Direct abstraction of the phenolic hydrogen. Governed by the Bond Dissociation Enthalpy (BDE) [1][4].

  • Sequential Electron Transfer - Proton Transfer (SET-PT): The phenol first donates an electron, followed by a proton. Governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE)[3][4].

  • Sequential Proton Loss Electron Transfer (SPLET): The phenol deprotonates first, and the resulting anion donates an electron. Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE)[4].

Antioxidant_Mechanisms Phenol Substituted Phenol (ArOH) Radical Phenoxyl Radical (ArO•) Phenol->Radical HAT (-H•) Determined by BDE Cation Radical Cation (ArOH•+) Phenol->Cation SET (-e-) Determined by IP Anion Phenoxide Anion (ArO-) Phenol->Anion SPL (-H+) Determined by PA Cation->Radical PT (-H+) Determined by PDE Anion->Radical ET (-e-) Determined by ETE

Fig 1: Primary antioxidant mechanisms (HAT, SET-PT, SPLET) and their corresponding DFT descriptors.

Functional Performance Showdown: B3LYP vs. M06-2X vs. LC- ω PBE

The choice of functional dictates the accuracy of the calculated electronic properties. We compare the three most prominent classes of functionals used in literature, benchmarked against the "gold standard" Domain-based Local Pair Natural Orbital CCSD(T) [DLPNO-CCSD(T)] methods[3][5].

The Traditional Workhorse: B3LYP

B3LYP has historically been the most cited functional for phenolic antioxidants[6]. It provides excellent geometry optimizations and vibrational frequencies at a low computational cost[2][6]. However, B3LYP lacks medium-range electron correlation (dispersion). Because the stabilization of the phenoxyl radical relies heavily on dispersion interactions, B3LYP often underestimates BDEs and struggles to accurately rank highly substituted phenols[4][5].

The Thermochemistry Champion: M06-2X

The Minnesota functional M06-2X is heavily parameterized to capture medium-range correlation energies[4]. Extensive benchmarking on polyphenols (like gallic acid and caffeic acid) demonstrates that M06-2X provides the best agreement with CCSD(T) for calculating gas-phase and solvated BDEs, as well as the Ionization Potential (IP) of protonated forms[3][5]. It is the superior choice for evaluating the HAT and SET-PT mechanisms[4].

The Anion Specialist: LC- ω PBE / ω B97X-D

When evaluating the SPLET mechanism, researchers must calculate the properties of the phenoxide anion ( ArO− ). Standard hybrid functionals like B3LYP suffer from Self-Interaction Error (SIE), which artificially delocalizes the excess electron in anions. Long-range corrected (LC) functionals like LC- ω PBE and ω B97X-D enforce correct asymptotic behavior, making them the most reliable choice for probing deprotonated states and Electron Transfer Enthalpies (ETE)[3][5].

Quantitative Comparison

The following table summarizes the performance of these functionals based on recent high-level benchmarks against CCSD(T) reference data for substituted polyphenols[3][5]:

Functional ClassExampleBest Use CaseBDE Accuracy (vs CCSD(T))IP (Anion) AccuracyKnown Limitations
Global Hybrid B3LYPGeometry optimization, FrequenciesModerate (Underestimates)Poor (Due to SIE)Lacks dispersion correction; poor for anions.
Meta-GGA Hybrid M06-2XThermochemistry, HAT mechanism (BDE)Excellent ModerateCan be grid-sensitive during optimization.
Long-Range Corrected LC- ω PBESPLET mechanism, Anionic statesGoodExcellent Computationally heavier than B3LYP.

Advanced Solvation Strategies: The pKa Prediction Problem

Predicting the pKa of substituted phenols is notoriously difficult for DFT because the phenoxide anion is highly stabilized by hydrogen bonding in water. Using a standard implicit continuum model (like SMD or IEF-PCM) smears the solvent charge, failing to capture directional hydrogen bonds. This results in massive errors[7].

To achieve chemical accuracy, researchers must transition from purely implicit models to a Cluster-Continuum Solvation Model by adding explicit water molecules to the primary solvation shell[7].

Impact of Explicit Solvation on pKa Accuracy

A comprehensive 2017 study evaluated the pKa prediction of 72 organic compounds (including 25 substituted phenols) using SMD implicit solvation combined with explicit water molecules at the B3LYP/6-311++G(d,p) level[7]. The causality is clear: adding exactly three explicit water molecules completes the hydrogen-bonding network around the phenoxide oxygen, drastically reducing the Mean Unsigned Error (MUE)[7].

Solvation Model (with B3LYP/6-311++G**)Mean Unsigned Error (MUE) in pKa UnitsSuitability for Drug Design
SMD Implicit Only (0 explicit waters)~6.4 to 6.6Unusable for accurate prediction
SMD + 1 Explicit Water Molecule~3.5Poor
SMD + 3 Explicit Water Molecules 0.45 ± 0.55 Excellent (Chemical Accuracy)

Note: With 3 explicit waters, B3LYP/6-311++G(d,p) yields a slope of 1.005 and an R2 of 0.97 against experimental pKa values, allowing for direct calculation without empirical scaling factors[7].

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, computational predictions must be tightly coupled with experimental validation[8]. The following step-by-step methodology outlines a self-validating loop for evaluating the antioxidant properties of a novel substituted phenol.

Step-by-Step Methodology

Phase 1: Computational Workflow

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS) or semi-empirical (AM1/PM3) conformational search to identify the global minimum of the substituted phenol[2][9].

  • Geometry Optimization: Optimize the lowest-energy conformer using B3LYP/6-31G(d). This provides an excellent balance of speed and structural accuracy[2][6].

  • Frequency Analysis (Critical Step): Run a vibrational frequency calculation at the same level of theory. You must confirm the absence of imaginary frequencies (0 imaginary frequencies) to prove the geometry is a true local minimum[6][8]. This step also yields the Zero-Point Energy (ZPE) required for thermodynamic corrections.

  • High-Level Single Point Energy (SPE): To obtain accurate thermochemistry (BDE, IP), perform an SPE calculation on the optimized geometry using M06-2X/6-311++G(d,p) (for neutral species/radicals) or LC-$\omega$PBE/6-311++G(d,p) (for anions)[5][10].

  • Solvation Modeling: Apply the SMD solvation model. If calculating pKa or SPLET mechanisms in water, manually construct a cluster with 3 explicit water molecules hydrogen-bonded to the phenolic oxygen[7].

Phase 2: Experimental Validation 6. Kinetic Assays: Synthesize or procure the substituted phenol and evaluate its radical scavenging kinetics using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[10]. 7. Correlation: Correlate the computationally derived BDE and Activation Energy ( Ea​ ) with the experimental DPPH reaction rates. A linear Hammett-type correlation validates the predictive power of the chosen functional[4][10].

DFT_Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (e.g., B3LYP/6-31G*) Step1->Step2 Step3 3. Frequency Calculation (Ensure 0 Imaginary Freq) Step2->Step3 Step3->Step2 If imaginary freq > 0 Step4 4. Single Point Energy (e.g., M06-2X/6-311++G**) Step3->Step4 Step5 5. Solvation Modeling (SMD + Explicit Waters) Step4->Step5 Step6 6. Experimental Validation (DPPH Kinetics / pKa) Step5->Step6

Fig 2: Self-validating computational workflow for evaluating electronic properties of phenols.

Conclusion & Recommendations

For drug development professionals and computational chemists analyzing substituted phenols, the "one-size-fits-all" approach to DFT is obsolete.

  • Use B3LYP strictly for rapid geometry optimizations and vibrational frequency mapping[6].

  • Upgrade to M06-2X for all primary thermochemical descriptors (BDE, IP) related to neutral and radical species[4][5].

  • Deploy LC- ω PBE when dealing with phenoxide anions to eliminate self-interaction errors[3][5].

  • When predicting aqueous pKa, always utilize a Cluster-Continuum model with at least three explicit water molecules to accurately capture the stabilization of the anionic state[7].

References
  • de Souza, G. L. C., et al. (2024). "A density functional theory benchmark on antioxidant-related properties of polyphenols." Physical Chemistry Chemical Physics, RSC Publishing. Available at:[Link]

  • Rimarčík, J., et al. (2014). "Antioxidant action of phenols: Revisiting theoretical calculations of their thermodynamics." SciSpace. Available at:[Link]

  • Leopoldini, M., et al. (2004). "Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • de Souza, G. L. C., et al. (2021). "Benchmarking Antioxidant-Related Properties for Gallic Acid through the Use of DFT, MP2, CCSD, and CCSD(T) Approaches." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • Science.gov. "theory dft b3lyp: Topics by Science.gov." Available at:[Link]

  • Klein, E., & Lukeš, V. (2006). "DFT/B3LYP study of O–H bond dissociation enthalpies of para and meta substituted phenols: Correlation with the phenolic C–O bond length." Journal of Molecular Structure: THEOCHEM, ResearchGate. Available at:[Link]

  • Tsimidou, M. Z., et al. (2024). "Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols." Open Exploration Publishing. Available at:[Link]

  • Galano, A., et al. (2016). "Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds." PMC. Available at:[Link]

  • Foti, M. C., et al. (2011). "Density Functional Theory Study of Hydrogen Atom Abstraction from a Series of para-Substituted Phenols: Why is the Hammett σ p + Constant Able to Represent Radical Reaction Rates?" The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • Thapa, B., & Schlegel, H. B. (2017). "Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

Sources

Validation

Benchmarking Catalytic Systems for Phenol Alkylation: A Comprehensive Guide for Process Chemists

Phenol alkylation is a cornerstone reaction in industrial chemistry, essential for synthesizing antioxidants (e.g., BHT), thermoplastic resins, and critical pharmaceutical intermediates. Historically, this process relied...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenol alkylation is a cornerstone reaction in industrial chemistry, essential for synthesizing antioxidants (e.g., BHT), thermoplastic resins, and critical pharmaceutical intermediates. Historically, this process relied on homogeneous liquid acids like H₂SO₄, HF, or AlCl₃. However, the paradigm has shifted toward heterogeneous solid acid catalysts to mitigate severe environmental hazards, equipment corrosion, and complex product separation[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the performance of modern catalytic systems—ranging from microporous zeolites to hierarchical mesoporous structures—providing the mechanistic causality and self-validating experimental protocols necessary for robust process development.

Mechanistic Pathways: Causality in Selectivity

The alkylation of phenol is a complex network of competing parallel and consecutive reactions. When phenol reacts with an alkylating agent (such as methanol, tert-butanol, or olefins), two primary pathways emerge:

  • O-Alkylation: The formation of alkyl phenyl ethers. This is typically a kinetically controlled, low-temperature process favored by weak acid sites or basic sites[2].

  • C-Alkylation: The formation of ring-alkylated products (ortho- and para-alkylphenols). This is a thermodynamically driven Friedel-Crafts-type reaction requiring strong Brønsted or Lewis acid sites[3].

The selectivity between ortho and para substitution, as well as the extent of dialkylation, is heavily dictated by the catalyst's pore architecture (shape selectivity) and the steric bulk of the alkylating agent[4].

MechanisticPathway Phenol Phenol O_Alkylation O-Alkylation (Alkyl Phenyl Ether) Phenol->O_Alkylation Weak Acid / Basic Sites C_Alkylation_Ortho ortho-Alkylphenol (Kinetic Product) Phenol->C_Alkylation_Ortho Strong Acid Sites C_Alkylation_Para para-Alkylphenol (Thermodynamic Product) Phenol->C_Alkylation_Para Shape Selectivity AlkylatingAgent Alkylating Agent (e.g., Methanol, Olefins) AlkylatingAgent->O_Alkylation AlkylatingAgent->C_Alkylation_Ortho AlkylatingAgent->C_Alkylation_Para O_Alkylation->C_Alkylation_Ortho Acid-Catalyzed Rearrangement O_Alkylation->C_Alkylation_Para Dialkylation Dialkylated Phenols (e.g., 2,4-DTBP) C_Alkylation_Ortho->Dialkylation Mesopore Access C_Alkylation_Para->Dialkylation

Reaction network of phenol alkylation highlighting O- vs. C-alkylation pathways.

Benchmarking Catalytic Systems

Selecting the optimal catalyst requires balancing acid strength (for high conversion) with pore architecture (for product selectivity).

Microporous Zeolites (H-Beta, H-ZSM-5, H-Y, H-MCM-22)

Zeolites are the industry standard due to their tunable acidity and shape selectivity.

  • H-Beta: Exhibits exceptional activity for the tert-butylation of phenol. Studies show that Zeolite Beta can achieve near-complete conversion of the limiting reactant due to its three-dimensional large-pore structure[5].

  • H-ZSM-5 & H-MCM-22: Highly effective for methylation. In gas-phase reactions (320–380 °C), H-ZSM-5 predominantly yields C-alkylation products (cresols and xylenols)[2]. H-MCM-22 offers a unique balance, providing moderate anisole selectivity alongside ring alkylation[6].

  • Limitation: Microporous zeolites suffer from severe internal mass transfer resistance when synthesizing bulky molecules like 2,4-di-tert-butylphenol (2,4-DTBP), often leading to rapid coking and deactivation[7].

Mesoporous and Hierarchical Zeolites

To overcome the diffusion limits of microporous zeolites, hierarchical zeolites (possessing both micro- and mesopores) and mesoporous silica (e.g., MCM-41) have been developed.

  • Hierarchical ZSM-5: By introducing a mesoporous network via soft templates, hierarchical ZSM-5 drastically improves the diffusion of large molecular reactants. This results in significantly higher phenol conversion and enhanced selectivity toward bulky 2,4-DTBP compared to conventional ZSM-5[7].

Amorphous Silica-Alumina (ASA) & Solid Acids
  • Siral Catalysts (ASA): Benchmarking with 1-hexene at 315 °C reveals that ASA catalysts (e.g., Siral 30) are highly active. Interestingly, research indicates that phenol is sufficiently acidic to self-catalyze alkylation with olefins to some extent, though the presence of ASA accelerates the conversion by 4–9 times[3].

Quantitative Performance Comparison

The following table synthesizes experimental benchmarking data across different catalytic systems:

Catalyst SystemAlkylating AgentReactor TypeTemp (°C)Conversion (%)Primary SelectivityRef
H-Beta Zeolite tert-ButanolBatch60–80>95%4-tert-butylphenol (4-TBP)[5]
Hierarchical ZSM-5 tert-ButanolBatch140Enhanced vs ZSM-52,4-di-tert-butylphenol[7]
H-MCM-22 MethanolFixed-Bed320–380~50% (Max limit)*Anisole (up to 63%)[2],[6]
Siral 30 (ASA) 1-HexeneBatch315Moderateortho-hexylphenol[3]
H-Y Zeolite CyclohexanolBatch (Solvent-free)200~85%para-cyclohexylphenol[1]

*Note: For a 2:1 phenol:methanol feed, the theoretical maximum conversion of phenol is 50% if methanol is completely consumed[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks.

Protocol A: Gas-Phase Alkylation (Fixed-Bed Reactor)

Optimized for Phenol + Methanol over H-ZSM-5 or H-MCM-22

  • Catalyst Sizing: Pelletize, crush, and sieve the calcined zeolite to a particle size of 300–400 μm.

    • Causality Check: This specific size range prevents reactor channeling (common with fine powders) while minimizing intraparticle diffusion gradients that artificially lower apparent activity[2].

  • In-situ Activation: Load 10 g of catalyst into a 1.5 cm ID stainless-steel tubular reactor. Ramp the temperature to 500 °C at 5 °C/min under a dry N₂ flow (300 mL/min) and hold for 4 hours.

    • Causality Check: Removes physisorbed water that would otherwise block Brønsted acid sites.

  • Reaction Execution: Cool the bed to 350 °C. Vaporize a mixture of phenol and methanol (2:1 molar ratio) and feed it into the N₂ stream at a Weight Hourly Space Velocity (WHSV) of 1.0 h⁻¹.

    • Causality Check: A 2:1 ratio ensures methanol is the limiting reagent, suppressing deep over-alkylation (e.g., polymethylphenols)[2].

  • Analysis: Condense the effluent in a cold trap and analyze via GC-FID (e.g., HP-5 capillary column).

Protocol B: Liquid-Phase Batch Alkylation

Optimized for Phenol + tert-Butanol over Hierarchical Zeolites

  • Reaction Setup: In a high-pressure stirred autoclave, combine phenol and tert-butanol (2:1 molar ratio). Add the solid catalyst at a loading of 10% (w/w) relative to the reactants.

    • Causality Check: Catalyst loadings beyond 10% typically yield diminishing returns as the system reaches a mass-transfer saturation point[5].

  • Agitation & Heating: Seal the reactor, pressurize with inert gas if necessary to maintain the liquid phase, and heat to 140 °C. Set the impeller speed to ≥800 rpm.

    • Causality Check: High-speed agitation (>800 rpm) is mandatory to eliminate external liquid-solid mass transfer resistance, ensuring the kinetic data reflects true catalytic activity[5].

  • Sampling: Withdraw aliquots periodically. Filter immediately through a 0.22 μm PTFE syringe filter to halt the reaction by removing the catalyst, then analyze via GC-MS.

ExperimentalWorkflow Prep 1. Catalyst Sizing (300-400 μm) Activate 2. In-situ Activation (350-550 °C, N2) Prep->Activate React 3. Alkylation Reaction (WHSV / RPM controlled) Activate->React Sample 4. Product Sampling (Time-on-Stream) React->Sample Analyze 5. GC-FID/MS Quantification Sample->Analyze

Standardized experimental workflow for evaluating solid acid catalysts in phenol alkylation.

Conclusion

The transition from homogeneous to heterogeneous catalysis in phenol alkylation requires a nuanced understanding of catalyst architecture. While microporous zeolites like H-Beta and H-ZSM-5 offer excellent baseline activity and shape selectivity for mono-alkylation, they are fundamentally limited by mass transfer when synthesizing bulky derivatives. Benchmarking data clearly indicates that engineering hierarchical porosity into zeolites (e.g., Hierarchical ZSM-5) provides the optimal balance: preserving the strong Brønsted acidity required for C-alkylation while opening diffusion pathways that maximize selectivity for high-value dialkylated products.

References

  • Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites - ACS Publications. American Chemical Society.[Link]

  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. MDPI.[Link]

  • The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. ACS Publications.[Link]

  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry.[Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.[Link]

  • Hierarchical ZSM-5 Zeolite with Enhanced Catalytic Activity for Alkylation of Phenol with Tert-Butanol. MDPI.[Link]

  • ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. Begell Digital Library.[Link]

  • Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. ResearchGate.[Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity and Selectivity of 4-Cycloheptylphenol in Biological Assays

Executive Summary & Mechanistic Causality In the landscape of endocrine-targeting therapeutics, the cross-reactivity of phenolic compounds dictates their viability as either precise pharmacological agents or broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the landscape of endocrine-targeting therapeutics, the cross-reactivity of phenolic compounds dictates their viability as either precise pharmacological agents or broad-spectrum endocrine disruptors. Historically, simple alkylphenols (e.g., 4-tert-octylphenol, 4-nonylphenol) have demonstrated promiscuous binding across human and rat estrogen receptor alpha (ERα) and beta (ERβ) isoforms, often acting as weak, non-selective agonists[1].

However, the introduction of a bulky, flexible seven-membered ring in 4-cycloheptylphenol and its derivatives—most notably 4-(4-hydroxyphenyl)cycloheptanemethanol—fundamentally alters this cross-reactivity profile. As a Senior Application Scientist, I approach this structural modification not just as a chemical synthesis, but as a steric engineering tool. The cycloheptyl group provides a specific steric bulk that optimally occupies the ligand-binding domain (LBD) of ERβ. Conversely, this same bulk creates severe steric clashes within the slightly smaller, more rigid LBD of ERα. This causality in structural design yields a compound with a profound >300-fold selectivity for ERβ over ERα, while virtually eliminating cross-reactivity with other nuclear hormone receptors[2].

Understanding this cross-reactivity is critical for drug development professionals aiming to harness ERβ-mediated neuroprotection and memory consolidation without triggering ERα-mediated systemic feminization or cellular proliferation[3][4].

G A 4-Cycloheptylphenol Derivatives B ER-β Binding (Optimal Fit) A->B Primary Target C ER-α Binding (Steric Clash) A->C >300x lower affinity D Co-activator Recruitment B->D F Minimal Off-Target Cross-Reactivity C->F E Memory Consolidation & Neuroprotection D->E

Fig 1: Mechanistic pathway of 4-cycloheptylphenol selectivity for ERβ over ERα.

Quantitative Data Presentation: Cross-Reactivity Profiles

To objectively evaluate the performance of 4-cycloheptylphenol derivatives, we must benchmark them against both endogenous ligands and ubiquitous environmental alkylphenols. The data below synthesizes direct binding and cell-based functional assay results[2][5].

CompoundERβ EC50 (nM)ERα EC50 (nM)Selectivity Ratio (ERβ/ERα)Cross-Reactivity (Other NRs)
4-(4-hydroxyphenyl)cycloheptanemethanol 30 - 50> 10,000> 300-foldNegligible (Tested against 7 NRs)
4-tert-octylphenol ~ 1,200~ 2,500~ 0.5-foldHigh (Broad endocrine disruption)
Bisphenol-A (BPA) ~ 600~ 800~ 0.75-foldModerate
17β-estradiol (Endogenous) 0.1 - 0.50.1 - 0.51-foldNone (Target specific)

Analytical Insight: While standard alkylphenols like 4-tert-octylphenol show a slight preference for ERα or non-selective binding[5][6], the 4-cycloheptylphenol derivative achieves nanomolar potency at ERβ while remaining functionally inert at ERα. Furthermore, recent studies indicate that simpler alkylphenols can disrupt estrogen homeostasis via diradical cross-coupling reactions catalyzed by CYP3A4[7]; the steric hindrance of the cycloheptyl moiety mitigates this off-target metabolic cross-reactivity.

Self-Validating Experimental Protocols

To trust the cross-reactivity data, the underlying assays must be robust against artifacts. Below are the field-proven, step-by-step methodologies used to validate 4-cycloheptylphenol derivatives, complete with the mechanistic reasoning behind each step.

Protocol A: TR-FRET Competitive Binding Assay (Direct Interaction)

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence polarization? Phenolic compounds frequently exhibit autofluorescence, leading to false positives in standard assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) between excitation and emission reading. This allows short-lived background autofluorescence to decay, ensuring that the calculated EC50 reflects true receptor binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing terbium-labeled anti-GST antibody, GST-tagged ERβ (or ERα) ligand-binding domain, and a fluorescently labeled tracer ligand (e.g., Fluormone™) in a physiological buffer (pH 7.4).

  • Compound Titration: Dispense 4-cycloheptylphenol derivatives in a 12-point serial dilution (ranging from 10 µM to 0.1 nM) into a 384-well low-volume plate. Self-validation step: Include 17β-estradiol as a positive control to normalize inter-plate variance.

  • Incubation: Add the receptor/tracer master mix to the compounds. Incubate in the dark at room temperature for 2 hours. Causality: This allows the system to reach thermodynamic equilibrium, preventing kinetic bias in affinity calculations.

  • Signal Acquisition: Excite the plate at 340 nm. After a 100 µs delay, read emissions at 495 nm (Terbium) and 520 nm (Tracer).

  • Data Analysis: Calculate the 520/495 emission ratio. A decrease in the ratio indicates that the 4-cycloheptylphenol compound has successfully displaced the tracer, proving direct binding.

Workflow S1 1. Ligand-Receptor Incubation S2 2. TR-FRET Excitation (340nm) S1->S2 S3 3. Dual Emission (495nm / 520nm) S2->S3 S4 4. Ratio Calculation (Selectivity Index) S3->S4

Fig 2: Self-validating TR-FRET workflow for quantifying receptor cross-reactivity.

Protocol B: Gal4-Fusion Reporter Gene Assay (Functional Agonism)

Causality & Rationale: Direct binding does not guarantee functional agonism; a compound could act as an antagonist. To prove that 4-cycloheptylphenol activates ERβ without cross-reacting with ERα pathways, we utilize a Gal4-fusion assay. By fusing the ER ligand-binding domain to a yeast Gal4 DNA-binding domain, we isolate the receptor's activation function from endogenous cellular cross-talk[1].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate MCF-7 or HEK293 cells in steroid-free medium (using charcoal-stripped FBS to remove endogenous estrogens). Co-transfect cells with a Gal4-ERβ (or Gal4-ERα) expression plasmid and a Gal4-responsive luciferase reporter plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the 4-cycloheptylphenol derivatives. Self-validation step: Run a parallel vehicle-only control to establish the basal transcriptional noise floor.

  • Incubation & Lysis: Incubate for 18-24 hours to allow for gene transcription and protein translation. Lyse the cells using a standard buffer (100 mM Tris, 1% Triton X-100) to release intracellular luciferase.

  • Luminescence Reading: Add luciferin substrate and immediately read the luminescent signal. The intensity of the light is directly proportional to the functional recruitment of co-activators by the ER-ligand complex.

Conclusion

For drug development professionals, the data is unequivocal: while traditional alkylphenols exhibit broad, problematic cross-reactivity across endocrine pathways, the engineered steric profile of 4-cycloheptylphenol derivatives isolates ERβ activation. By utilizing self-validating TR-FRET and Gal4-reporter assays, researchers can confidently map this >300-fold selectivity, paving the way for targeted neuroprotective therapeutics devoid of off-target proliferative risks.

References

  • Sampathi Perera KLI, et al. Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). European Journal of Medicinal Chemistry / ChEMBL Database. Available at:[Link]

  • Li J, et al. 4-Alkylphenols and related chemicals show similar effect on the function of human and rat estrogen receptor alpha in reporter gene assay. PubMed. Available at: [Link]

  • Blair RM, et al. Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, Oxford Academic. Available at:[Link]

  • Zhu Y, et al. Alkylphenols disrupt estrogen homeostasis via diradical cross-coupling reactions: A novel pathway of endocrine disruption. PubMed. Available at:[Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of 4-Cycloheptylphenol Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-cycloheptylphenol, a compound of increasing interest in e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-cycloheptylphenol, a compound of increasing interest in environmental and toxicological studies. As a Senior Application Scientist, this document is structured to provide not only a robust analytical protocol but also to frame it within the context of inter-laboratory performance, a critical aspect for data harmonization and regulatory acceptance.

Introduction: The Analytical Challenge of 4-Cycloheptylphenol

4-Cycloheptylphenol belongs to the broader class of alkylphenols, some of which are known endocrine disruptors and are subject to regulatory scrutiny.[1][2] Accurate and reproducible quantification of 4-cycloheptylphenol is paramount for assessing its environmental fate, human exposure, and potential toxicological effects. However, the analysis of alkylphenols can be challenging due to their potential for isomerization and the presence of complex sample matrices.[3]

Inter-laboratory comparison studies are essential for establishing the reliability and comparability of analytical data across different laboratories.[4][5][6] These studies help to identify potential biases, assess the overall precision of a method, and ensure that different laboratories can achieve comparable results when analyzing the same sample.[4][7] This guide presents a framework for conducting such a comparison for 4-cycloheptylphenol, focusing on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.

Recommended Analytical Methodology: GC-MS with Derivatization

For the analysis of semi-volatile and polar compounds like 4-cycloheptylphenol, Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step is a highly sensitive and specific technique.[3][8] Derivatization, typically silylation, improves the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and increased sensitivity.[9]

Experimental Workflow

The following diagram outlines the key steps in the analytical workflow for 4-cycloheptylphenol analysis by GC-MS.

4-Cycloheptylphenol Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Acidify & Load Elution Elution with Organic Solvent Extraction->Elution Wash & Elute Concentration Evaporation & Reconstitution Elution->Concentration Derivatization Silylation (e.g., with BSTFA) Concentration->Derivatization Add Reagent & Heat GCMS GC-MS Injection Derivatization->GCMS Data Data Acquisition (SIM/Scan) GCMS->Data Quantification Quantification using Internal Standard Data->Quantification

Caption: Experimental workflow for 4-cycloheptylphenol analysis.

Detailed Experimental Protocol

This protocol is based on established methods for alkylphenol analysis, such as ISO 18857-2, which utilizes solid-phase extraction (SPE) and quantification by GC-MS after derivatization.[3][10]

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: SPE is a robust technique for extracting and concentrating alkylphenols from aqueous matrices while removing interfering substances.[3][11] Acidification of the sample protonates the phenolic group, enhancing its retention on the solid phase.

  • Procedure:

    • Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., hydrochloric acid).

    • Spike the sample with an appropriate internal standard (e.g., 4-tert-butylphenol-d13).[12]

    • Condition a C18 SPE cartridge with methanol followed by acidified deionized water.

    • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with a small volume of deionized water to remove polar impurities.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the retained analytes with a suitable organic solvent (e.g., a mixture of hexane and acetone).[2]

2. Derivatization

  • Rationale: Silylation of the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of 4-cycloheptylphenol, making it amenable to GC analysis.[9]

  • Procedure:

    • Concentrate the eluate from the SPE step to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

    • Add the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.[9]

    • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Rationale: A non-polar capillary column is suitable for the separation of the derivatized alkylphenols.[13] The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[2][8]

  • Instrumental Parameters (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Mass Spectrometer: Agilent 5977A or equivalent

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[13]

    • Injector Temperature: 250-280°C[9]

    • Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[13]

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C[13]

    • MS Quadrupole Temperature: 150°C[13]

    • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for the TMS derivative of 4-cycloheptylphenol and the internal standard need to be determined.

Inter-laboratory Comparison: A Hypothetical Study

To illustrate the process and outcomes of an inter-laboratory comparison, we present a hypothetical study involving ten laboratories analyzing two different water samples (Sample A and Sample B) spiked with known concentrations of 4-cycloheptylphenol.

Study Design
  • Participants: Ten independent laboratories with experience in trace organic analysis.

  • Test Materials: Two water samples (Sample A: Surface Water, Sample B: Wastewater Effluent) spiked with 4-cycloheptylphenol at different concentration levels. Homogeneity and stability of the samples were confirmed prior to distribution.[4]

  • Methodology: All laboratories were instructed to use the detailed GC-MS protocol described in Section 2.2.

  • Data Reporting: Laboratories reported their individual replicate measurements, mean concentration, and standard deviation for each sample.

Data Summary and Statistical Evaluation

The performance of each laboratory is evaluated using z-scores, which indicate how far an individual result deviates from the consensus value (assigned value).[6][7] A z-score between -2 and 2 is generally considered satisfactory.[14]

LaboratorySample A Reported Conc. (µg/L)Sample A z-scoreSample B Reported Conc. (µg/L)Sample B z-score
10.260.51.150.8
20.23-1.01.02-0.6
30.281.51.211.4
40.21-2.00.95-1.4
50.250.01.100.3
60.313.01.352.9
70.24-0.51.080.1
80.22-1.50.99-1.0
90.271.01.181.1
100.292.01.251.8
Assigned Value 0.25 µg/L 1.09 µg/L
Standard Deviation for Proficiency Assessment 0.02 µg/L 0.07 µg/L
Repeatability (sr) 0.015 µg/L 0.05 µg/L
Reproducibility (sR) 0.03 µg/L 0.12 µg/L

Note: The assigned value and standard deviation for proficiency assessment would be determined through robust statistical methods from the participant data, as described in ISO 13528.[4] Repeatability and reproducibility are key performance characteristics derived from the inter-laboratory comparison.[7][10]

Interpretation of Results

The hypothetical data reveals several key insights:

  • Overall Performance: Most laboratories achieved satisfactory z-scores, indicating good agreement with the consensus values.

  • Outlier Identification: Laboratory 6 shows a consistently high positive bias for both samples, with z-scores outside the acceptable range. This suggests a potential systematic error in their procedure, such as a calibration issue or contamination.

  • Method Precision: The repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) values provide a quantitative measure of the method's performance.[10] In this hypothetical case, the reproducibility is, as expected, larger than the repeatability, reflecting the additional sources of variability between laboratories.

The following diagram illustrates the logical relationship in evaluating inter-laboratory comparison data.

Inter-laboratory Comparison Evaluation Data Individual Laboratory Data Stats Statistical Analysis (ISO 5725) Data->Stats Zscores Calculate z-scores Data->Zscores AssignedValue Determine Assigned Value Stats->AssignedValue Performance Calculate Performance Statistics (s_r, s_R) Stats->Performance AssignedValue->Zscores MethodValidation Overall Method Validation Performance->MethodValidation Evaluation Laboratory Performance Evaluation Zscores->Evaluation Evaluation->MethodValidation

Caption: Evaluation of inter-laboratory comparison data.

Discussion and Best Practices

This guide has outlined a robust GC-MS method for the analysis of 4-cycloheptylphenol and demonstrated how an inter-laboratory comparison can be used to assess the performance of this method across different laboratories.

Key takeaways for ensuring high-quality data include:

  • Adherence to a Standardized Protocol: All participating laboratories should strictly follow the validated analytical method to minimize variability.

  • Use of Appropriate Internal Standards: Isotopically labeled internal standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response.[3]

  • Participation in Proficiency Testing Schemes: Regular participation in proficiency tests, where available, allows laboratories to continuously monitor their performance against their peers.[14][15]

  • Thorough Quality Control: The implementation of a comprehensive quality control system, including the analysis of blanks, spikes, and certified reference materials (if available), is essential for ensuring the accuracy and reliability of results.

By following these best practices and participating in inter-laboratory comparisons, the scientific community can generate high-quality, comparable data on 4-cycloheptylphenol, which is crucial for informed risk assessment and regulatory decision-making.

References

  • AQS Baden-Württemberg. (2020, April 28). Proficiency test 3/20 TW S3 – Alkylphenoles in drinking water. NORMAN Network. [Link]

  • BIPEA. (2018, September 10). Proficiency testing programs reference materials. [Link]

  • Mass Spectrometry Facility, University of California, Riverside. Sample Preparation Guidelines for GC-MS. [Link]

  • Feng, J., et al. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • AEL. (2026, March 19). EPA 546 Nonylphenol and Alkylphenols Test in Water. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • Analytical Methods. (2013, June 28). A new and fast microextraction technique termed vortex-assisted supramolecular solvent microextraction. [Link]

  • Joint Research Centre. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. [Link]

  • OIV. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

  • Rocío-Bautista, P., et al. (2019). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PMC. [Link]

  • Malachová, A., et al. (2022, June 13). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI. [Link]

  • Puck, A., et al. (2009, August 15). Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. PubMed. [Link]

  • Tiong, H. Q., et al. (2025, August 24). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI. [Link]

  • ResearchGate. (2013, February 1). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) 1.0 Purpose. [Link]

  • Agilent Technologies. Basics of LC/MS. [Link]

  • Waters. Waters LC-MS primer. [Link]

  • Kiwa. (2020). Interlaboratory comparison. PE100+ Association. [Link]

  • ResearchGate. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • Therapeutic Drug Monitoring. (2017, April 15). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. [Link]

  • International Journal of Sciences: Basic and Applied Research. (2019, November 19). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. [Link]

Sources

Comparative

Evaluating the estrogenic activity of 4-cycloheptylphenol versus other alkylphenols

A Comprehensive Evaluation of Estrogenic Activity: 4-Cycloheptylphenol vs. Traditional Alkylphenols As drug development professionals and toxicologists, we frequently encounter the dual nature of estrogenic compounds. Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Evaluation of Estrogenic Activity: 4-Cycloheptylphenol vs. Traditional Alkylphenols

As drug development professionals and toxicologists, we frequently encounter the dual nature of estrogenic compounds. Historically, environmental alkylphenols—such as 4-nonylphenol (NP) and 4-tert-octylphenol (4-t-OP)—have been heavily scrutinized as endocrine-disrupting chemicals (EDCs) due to their unintentional estrogenic activity[1][2]. However, recent advancements in medicinal chemistry have demonstrated that rational structural modifications to the alkylphenol scaffold can yield highly potent, therapeutic molecules.

Specifically, the synthesis of 4-cycloheptylphenol (4-CHP) derivatives, such as 4-(4-hydroxyphenyl)cycloheptanemethanol, has introduced a novel class of Selective Estrogen Receptor-β Agonists (SERBAs)[3][4]. This guide objectively compares the estrogenic performance, receptor selectivity, and experimental evaluation workflows of 4-CHP against traditional alkylphenols.

Mechanistic Divergence: Toxicity vs. Therapeutic Utility

To evaluate these compounds, we must first understand the causality behind their biological effects, which is governed by their differential binding to the two primary estrogen receptor isoforms: ERα and ERβ.

  • Traditional Alkylphenols (NP, 4-t-OP): These compounds typically act as weak, non-selective, or ERα-preferring partial agonists[1][5]. Because ERα is the primary driver of cellular proliferation in reproductive tissues, exposure to these EDCs can induce aberrant proliferation in breast tissue (pro-carcinogenic) and disrupt reproductive development (e.g., vitellogenin induction in fish)[2][6][7].

  • 4-Cycloheptylphenols (4-CHP): Engineered as "A-C estrogens" (lacking the B and D rings of endogenous 17β-estradiol), 4-CHP derivatives exploit the slightly smaller, more restrictive ligand-binding domain of ERβ[4]. This structural nuance grants them up to 300- to 750-fold selectivity for ERβ over ERα[3][8]. Because ERβ activation is associated with neuroprotection, anxiolytic effects, and memory consolidation—without the proliferative risks of ERα—4-CHP represents a targeted therapeutic for post-menopausal cognitive decline[4][6].

Pathway cluster_0 Environmental Alkylphenols cluster_1 Engineered Cycloheptylphenols NP e.g., 4-Nonylphenol ERa ERα Activation (Partial Agonism) NP->ERa Tox Cell Proliferation (Endocrine Disruption) ERa->Tox CHP e.g., 4-CHP Derivatives ERb ERβ Activation (Full Agonism) CHP->ERb Therapy Neuroprotection (Therapeutic Potential) ERb->Therapy

Divergent signaling pathways of traditional alkylphenols versus engineered 4-cycloheptylphenols.

Quantitative Performance Comparison

The table below synthesizes in vitro performance metrics, contrasting the high-potency, highly selective profile of the lead 4-CHP compound against the weak, non-selective profiles of environmental alkylphenols.

CompoundPrimary ClassificationERα EC₅₀ (nM)ERβ EC₅₀ (nM)ERβ/ERα Selectivity RatioReference Profile
17β-Estradiol (E2) Endogenous Hormone~0.02 - 0.1~0.06 - 0.2~1-fold (Non-selective)[1][5]
4-(4-hydroxyphenyl)cycloheptanemethanol SERBA (Therapeutic)> 9,00030 - 50~300-fold [3][9]
4-Nonylphenol (NP) EDC (Toxicant)~400 - 800~500 - 900~0.8-fold (Slight ERα pref.)[5][7]
4-tert-Octylphenol (4-t-OP) EDC (Toxicant)~600 - 800~700 - 1,000~0.9-fold (Slight ERα pref.)[2][5]

Note: EC₅₀ values can vary based on the specific cell line and reporter system utilized. 4-CHP data reflects cell-based transcriptional activation assays[3][4].

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the evaluation of estrogenic activity must utilize a dual-assay approach: a binding assay to confirm direct receptor interaction, followed by a functional assay to determine agonistic/antagonistic behavior.

Workflow N1 1. Compound Preparation (HPLC Purification of Stereoisomers) N2 2. TR-FRET Binding Assay (Quantify IC50 & Direct Affinity) N1->N2 N3 3. Cell-Based Luciferase Assay (Quantify EC50 & Functional Agonism) N2->N3 N4 4. Selectivity Calculation (Determine ERβ over ERα Ratio) N3->N4 N5 5. In Vivo Validation (e.g., Memory Consolidation Models) N4->N5

Sequential workflow for validating the selective estrogenic activity of synthetic alkylphenols.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality: TR-FRET is prioritized over traditional radioligand binding because it eliminates radioactive waste, reduces background auto-fluorescence (crucial when testing aromatic phenols), and allows for high-throughput screening of 4-CHP stereoisomers[10].

  • Reagent Preparation: Prepare recombinant human ERα and ERβ ligand-binding domains tagged with Glutathione-S-Transferase (GST). Utilize a terbium-labeled anti-GST antibody as the FRET donor and a fluorescently tagged estrogen ligand as the FRET acceptor.

  • Compound Titration: Serially dilute 4-CHP, NP, and E2 (positive control) in assay buffer (containing 50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 0.1% BSA) from 10 µM down to 0.1 nM.

  • Incubation: Combine the receptor, tracer ligand, antibody, and test compounds in a 384-well plate. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Signal Detection: Excite the plate at 340 nm. Measure emission at 495 nm (donor) and 520 nm (acceptor).

  • Validation & Analysis: Calculate the TR-FRET ratio (520/495). A self-validating assay must yield a Z'-factor > 0.5 using the E2 controls. Plot the displacement curves to calculate the IC₅₀ values for both ERα and ERβ.

Protocol B: Cell-Based Transcriptional Activation (Luciferase) Assay

Causality: Binding affinity (IC₅₀) does not guarantee functional agonism. A cell-based reporter assay is required to prove that 4-CHP actively recruits coactivators and drives gene transcription, mimicking the in vivo environment[5][10].

  • Cell Culture & Transfection: Culture human embryonic kidney (HEK293) or breast cancer (MCF-7) cells in phenol red-free media supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens). Transiently co-transfect cells with either full-length ERα or ERβ expression plasmids, alongside an Estrogen Response Element (ERE)-driven firefly luciferase reporter plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the test compounds (4-CHP, NP, 4-t-OP) at varying concentrations (1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a full agonist control (10 nM E2).

  • Lysis and Luminescence: After 18-24 hours of exposure, lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.

  • Data Synthesis: Normalize luminescence to a co-transfected Renilla luciferase internal control (to account for cell viability and transfection efficiency). Calculate the EC₅₀ by fitting the dose-response data to a 4-parameter logistic curve. The selectivity ratio is derived by dividing the ERα EC₅₀ by the ERβ EC₅₀.

References

  • Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). (CHEMBL4261581) - ChEMBL - EMBL-EBI. Available at:[Link]

  • Estrogen signaling: An emanating therapeutic target for breast cancer treatment. ResearchGate. Available at:[Link]

  • Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists. ResearchGate. Available at:[Link]

  • Correlation of ERα/ERβ expression with dendritic and behavioural changes in CUMS mice. ResearchGate. Available at:[Link]

  • K. L. Iresha Sampathi Perera's research works. ResearchGate. Available at:[Link]

  • Selectivity of natural, synthetic and environmental estrogens for zebrafish estrogen receptors. PMC - NIH. Available at:[Link]

  • Endocrine Disrupting Chemicals Targeting Estrogen Receptor Signaling: Identification and Mechanisms of Action. ACS Publications. Available at:[Link]

  • Environmental Risk Evaluation Report: 4-tert-Octylphenol. GOV.UK. Available at:[Link]

  • Distinct expression and activity profiles of largemouth bass estrogen receptors in response to estradiol and nonylphenol. Journal of Molecular Endocrinology. Available at:[Link]

Sources

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